5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Descripción
BenchChem offers high-quality 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-oxo-1,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJEZSCAQDLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072277 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71173-77-8 | |
| Record name | 4,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71173-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid: An In-depth Technical Guide
Introduction: The Significance of the Pyrazolone Core in Medicinal Chemistry
The 5-oxo-4,5-dihydro-1H-pyrazole, or pyrazolone, framework is a privileged scaffold in modern drug discovery. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Molecules incorporating this heterocyclic system have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The title compound, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, serves as a crucial building block for the synthesis of more complex and functionally diverse pharmaceutical candidates. Its carboxylic acid moiety provides a versatile handle for further chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the synthesis of this important intermediate, focusing on the underlying chemical principles, detailed experimental procedures, and critical considerations for optimization and scale-up.
Synthetic Strategy: A Two-Step Approach via Knorr Cyclocondensation and Ester Hydrolysis
The most prevalent and efficient method for the synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves a two-step sequence:
-
Knorr Pyrazole Synthesis: The initial step is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically diethyl oxalacetate, and a hydrazine source. This reaction, a classic example of the Knorr pyrazole synthesis, efficiently constructs the pyrazolone ring, yielding an ethyl ester intermediate.
-
Ester Hydrolysis: The subsequent step involves the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup to protonate the carboxylate salt.
This two-step approach is favored for its high yields, operational simplicity, and the ready availability of the starting materials.
Part 1: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
This section details the synthesis of the ethyl ester intermediate, a critical precursor to the final carboxylic acid.
Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry.[1][2] In this specific case, the reaction proceeds through the following mechanistic steps:
-
Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of diethyl oxalacetate. Given the electronic nature of diethyl oxalacetate, the attack preferentially occurs at the ketone carbonyl, which is more electrophilic than the ester carbonyls. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms the five-membered pyrazolone ring.
-
Elimination: The tetrahedral intermediate formed during cyclization collapses, eliminating an ethoxide ion to afford the stable pyrazolone ring.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar pyrazolone esters.
Materials:
-
Diethyl oxalacetate sodium salt
-
Hydrazine hydrate or Hydrazine monohydrochloride
-
Acetic acid
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalacetate sodium salt (1.0 eq) in toluene.
-
Slowly add acetic acid (an equal volume to the toluene) to the stirred solution at room temperature. Stir the mixture for 30 minutes.
-
Add hydrazine monohydrochloride (2.0 eq) to the reaction mixture and continue stirring at room temperature for an additional 30 minutes.
-
Heat the reaction mixture to 100°C and maintain this temperature overnight.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to afford Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate as a solid.
Process Optimization and Key Considerations
-
Choice of Hydrazine Source: Both hydrazine hydrate and hydrazine hydrochloride can be used. Hydrazine hydrochloride is often preferred for its stability and ease of handling.
-
Acid Catalyst: Acetic acid serves to protonate the diethyl oxalacetate sodium salt, generating the free 1,3-dicarbonyl compound in situ.
-
Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures to ensure complete cyclization. Overnight reflux is a common practice to drive the reaction to completion.
-
Work-up: The aqueous washes are crucial to remove unreacted starting materials and byproducts. The bicarbonate wash neutralizes any remaining acetic acid.
| Parameter | Typical Value |
| Yield | 75-95% |
| Purity | >95% after purification |
| Reaction Time | 12-24 hours |
| Temperature | 100°C |
Table 1: Typical Reaction Parameters for the Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
Part 2: Hydrolysis to 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
The final step in the synthesis is the conversion of the ethyl ester to the target carboxylic acid via hydrolysis.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of the ethyl ester is most effectively carried out under basic conditions in a process known as saponification.[3][4] The mechanism involves the following steps:
-
Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[4]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This step is essentially irreversible and drives the reaction to completion.
-
Protonation: A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid.
Proposed Experimental Protocol
Materials:
-
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (HCl), aqueous solution
-
Ice
Procedure:
-
Dissolve Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of water and ethanol (if needed for solubility).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully acidify the cooled solution with a concentrated or moderately concentrated solution of hydrochloric acid until the pH is acidic (pH ~2-3). The product should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to obtain 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Optimization and Challenges
-
Choice of Base and Stoichiometry: Sodium hydroxide and potassium hydroxide are both effective. An excess of the base is used to ensure complete hydrolysis.
-
Reaction Monitoring: TLC is a convenient method to monitor the disappearance of the starting ester.
-
Acidification: The acidification step should be performed carefully and with cooling to control the exothermicity of the neutralization reaction.
-
Product Isolation: The carboxylic acid product is generally less soluble in acidic aqueous media, which facilitates its precipitation and isolation.
Characterization of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Thorough characterization is essential to confirm the identity and purity of the final product. While specific spectral data for the title compound is not widely published, the following are the expected spectroscopic features based on its structure and data from analogous compounds.[5]
| Technique | Expected Features |
| ¹H NMR | A broad singlet for the carboxylic acid proton (δ > 10 ppm), a singlet for the CH proton at the 4-position, and a broad singlet for the NH proton. |
| ¹³C NMR | A signal for the carboxylic acid carbonyl carbon (δ ~160-170 ppm), a signal for the pyrazolone carbonyl carbon (δ > 170 ppm), and signals for the other carbons in the pyrazole ring. |
| FT-IR | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch for the pyrazolone ring (~1650-1680 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹). |
Table 2: Expected Spectroscopic Data for 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Applications in Drug Development
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. The carboxylic acid functionality serves as a key point for derivatization, allowing for the introduction of various pharmacophores through amide bond formation or other coupling reactions. For instance, this scaffold is a component of compounds investigated for their potential as anticancer and anti-inflammatory agents.[6] The pyrazolone core itself is present in several marketed drugs, highlighting the therapeutic potential of this heterocyclic system.
Safety and Handling
-
Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[3][7] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl oxalacetate sodium salt can cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed.
-
Strong acids and bases used in the synthesis are corrosive and should be handled with care.
Conclusion
The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a well-established and efficient process that provides access to a key building block for medicinal chemistry and drug development. The two-step approach, involving a Knorr pyrazole synthesis followed by ester hydrolysis, is a robust and scalable method. This guide has provided a detailed overview of the synthetic strategy, reaction mechanisms, experimental protocols, and key considerations for the successful preparation of this valuable compound. By understanding the underlying principles and adhering to safe laboratory practices, researchers can confidently synthesize this important intermediate for their drug discovery programs.
References
-
Durham Tech. (2014, September 29). Safety Data Sheet: Hydrazine hydrate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M912. [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
BYJU'S. Ester Hydrolysis. [Link]
-
PubChem. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. [Link]
-
ResearchGate. (2013, June 3). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. [Link]
-
worldofchemicals.com. (2013, May 24). 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. [Link]
-
ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
PubChem. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. [Link]
-
worldofchemicals.com. (2013, July 11). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. [Link]
-
EPA. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester - Substance. [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]
-
YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S | CID 80814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. rsc.org [rsc.org]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. durhamtech.edu [durhamtech.edu]
The Multifaceted Biological Activities of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery and Development
Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazole carboxylic acids represent a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and agrochemicals.[1][2] The inherent structural features of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the acidic functionality of the carboxylic acid group, confer a unique combination of physicochemical properties. This allows for diverse molecular interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This versatility has established the pyrazole carboxylic acid scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.
This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyrazole carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. We will explore their applications as antimicrobial, anti-inflammatory, anticancer, and agricultural agents, providing a foundation for the rational design of novel and potent therapeutic and crop protection agents.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[1][5] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Antibacterial Activity
Derivatives of 1H-pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[5][6] For instance, certain pyrazole derivatives have shown inhibitory effects against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify antibacterial efficacy. In one study, a pyrazole derivative containing a nitro group demonstrated an MIC of 128 μg/mL against B. cereus.[1] Another study reported a series of pyrazole derivatives with MIC values against S. aureus as low as 25.1 µM.[5]
A standard method to assess antibacterial activity is the broth microdilution assay.[7]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (pyrazole carboxylic acid derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.[7]
Caption: Inhibition of Prostaglandin Synthesis by Pyrazole Carboxylic Acids.
Anticancer Activity: Diverse Mechanisms of Action
The development of novel anticancer agents is a critical area of research, and pyrazole carboxylic acid derivatives have shown considerable promise. [8][9]Their anticancer effects are exerted through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation. [8][10] Derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have exhibited anticancer activities against various cancer cell lines. [8]Some compounds have shown potent activity against human glioblastoma (GBM) cells. [1]For instance, certain pyrazole derivatives demonstrated significant reductions in the viability of GBM cells at high concentrations. [1]Furthermore, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have shown potent anti-proliferative activity against a broad range of tumor cell lines, inducing cell cycle arrest at the G0/G1 phase. [10]The half-maximal inhibitory concentration (IC50) is a common metric for quantifying anticancer activity. Some pyrazole-naphthalene analogs have demonstrated IC50 values as low as 2.78 µM against MCF7 breast cancer cells. [9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity. [1] Objective: To evaluate the effect of pyrazole carboxylic acid derivatives on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compounds (pyrazole carboxylic acid derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazole-naphthalene analog | MCF7 | 2.78 | [9] |
| 5-alkylated selanyl-1H-pyrazole | HepG2 | 13.85 | [9] |
| Pyrazolo[3,4-b]pyridine analog | HeLa | 4.24 | [9] |
Agricultural Applications: Protecting Crops from Pests and Diseases
Beyond their therapeutic potential, pyrazole carboxylic acids and their derivatives are extensively used in agriculture as active ingredients in pesticides. [11][12]
Fungicidal Activity
As mentioned earlier, pyrazole carboxamides are a major class of agricultural fungicides. [13][14]They often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and thereby inhibiting their respiration. [12]Several commercial fungicides, such as isopyrazam, bixafen, and fluxapyroxad, are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide scaffold. [13]
Herbicidal Activity
Pyrazole derivatives have also been developed as herbicides. [15][16][17]Some novel pyrazole derivatives have shown excellent herbicidal activity against both monocotyledonous and dicotyledonous plants. [15]For example, 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide exhibited 100% inhibition against Brassica campestris. [15]The mechanism of action for herbicidal pyrazoles can vary, with some acting as synthetic auxins or inhibiting protoporphyrinogen oxidase (PPO). [16][18]
Insecticidal Activity
The insecticidal properties of pyrazole derivatives have also been explored. [11][19]Pyrazole-5-carboxamides, in particular, have shown high insecticidal activity against various pests, including the cotton bollworm and diamondback moth. [19]Some of these compounds act by disrupting the electron transport system of the mitochondrial energy metabolism in insects. [12]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxylic acid moiety. [20][21][22][23]Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be important for potent activity. [21] The vast chemical space offered by the pyrazole carboxylic acid scaffold continues to be an active area of research. Future efforts will likely focus on:
-
Rational Design: Utilizing computational tools and a deeper understanding of target-ligand interactions to design more potent and selective inhibitors.
-
Novel Scaffolds: Exploring modifications of the pyrazole core and the carboxylic acid group to improve pharmacokinetic properties and overcome resistance mechanisms.
-
Combination Therapies: Investigating the synergistic effects of pyrazole carboxylic acid derivatives with other therapeutic agents.
Conclusion
Pyrazole carboxylic acids and their derivatives represent a remarkably versatile class of compounds with a wide array of biological activities. Their proven success in both medicine and agriculture underscores the importance of this chemical scaffold. This guide has provided a comprehensive overview of their antimicrobial, anti-inflammatory, anticancer, and agricultural applications, along with insights into their mechanisms of action and the experimental methods used for their evaluation. As research in this area continues to evolve, the pyrazole carboxylic acid core will undoubtedly remain a cornerstone for the discovery and development of novel and effective chemical entities to address human health and food security challenges.
References
[1]Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [2]Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [24]Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link] [8]International Journal of Pharmaceutical Sciences and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link] [25]ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link] [5]Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [26]Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link] [6]Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [3]ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link] [27]Wang, M., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4385-4397. [20]American Chemical Society. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Retrieved from [Link] [28]Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. [29]ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link] [30]SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link] [4]Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link] [31]PubMed. (1982). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link] [21]PubMed. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link] [32]DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link] [10]PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link] [7]ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Retrieved from [Link] [13]MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link] [33]American Chemical Society. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link] [9]National Center for Biotechnology Information. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link] [34]ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link] [11]PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link] [15]Bentham Science. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Retrieved from [Link] [35]Bentham Science. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Retrieved from [Link] [14]SIOC Journals. (2023). Design, Synthesis, Fungicidal Activity and Molecular Docking Study of Novel 2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides. Retrieved from [Link] [19]American Chemical Society. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Retrieved from [Link] [16]American Chemical Society. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link] [22]MDPI. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link] [23]ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Retrieved from [Link] [36]ResearchGate. (n.d.). The structures and herbicidal activities of pyrazole derivatives at a.... Retrieved from [Link] [37]American Chemical Society. (2015). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link] [18]National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link] [38]National Center for Biotechnology Information. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link] [17]PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link] [12]American Chemical Society. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link] [39]Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link] [40]Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link] [41]MDPI. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link] [42]RJPBR. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link] [43]National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link] [44]ResearchGate. (n.d.). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 14. sioc-journal.cn [sioc-journal.cn]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. benthamscience.com [benthamscience.com]
- 26. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 27. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. meddocsonline.org [meddocsonline.org]
- 29. researchgate.net [researchgate.net]
- 30. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 31. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. dergipark.org.tr [dergipark.org.tr]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. benthamdirect.com [benthamdirect.com]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 40. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 43. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
theoretical studies on pyrazole-3-carboxylic acid tautomers
An In-Depth Technical Guide to the Theoretical Investigation of Pyrazole-3-Carboxylic Acid Tautomerism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, yet their inherent tautomerism presents a significant challenge for rational drug design and synthesis. The position of a single proton can dramatically alter a molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and ultimately, its biological activity. This guide provides a comprehensive exploration of the theoretical methodologies used to dissect and predict the tautomeric preferences of pyrazole-3-carboxylic acid, a prevalent building block in pharmaceutical development. We will delve into the quantum chemical principles, the causal factors driving tautomeric equilibrium, and the computational workflows required to generate reliable, experimentally verifiable predictions.
The Phenomenon of Annular Tautomerism in Pyrazoles
The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In N-unsubstituted pyrazoles, the proton can reside on either nitrogen, leading to a dynamic equilibrium between two distinct tautomeric forms. This phenomenon, known as annular prototropic tautomerism, results in structures that, while constitutionally identical, differ in the position of the substituents relative to the N-H group. For a pyrazole substituted at the C3 position, like pyrazole-3-carboxylic acid, this equilibrium exists between 3-carboxypyrazole and 5-carboxypyrazole.[1] The interconversion rate between these tautomers is often rapid, particularly in solution, which can lead to averaged signals in spectroscopic analyses like NMR, complicating structural elucidation.[1]
Understanding and predicting which tautomer is more stable under given conditions (gas phase, various solvents) is critical. The tautomeric form dictates the molecule's hydrogen bond donor-acceptor pattern, dipole moment, and overall electronic distribution, all of which are fundamental to molecular recognition and binding events at a biological target.[2][3]
Caption: Annular prototropic tautomerism in pyrazole-3-carboxylic acid.
The Theoretical Framework: Quantum Chemical Calculations
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying pyrazole tautomerism.[1][4] DFT offers a robust balance between computational cost and accuracy, making it suitable for analyzing molecular geometries, electronic properties, and relative energies.
The Choice of Functional and Basis Set
The reliability of DFT calculations hinges on the selection of an appropriate functional and basis set.
-
Functional: The B3LYP hybrid functional is widely used and has demonstrated high accuracy in predicting the geometries and relative energies of pyrazole systems.[1][5] More modern functionals, such as the M06-2X, are also employed, especially when non-covalent interactions are expected to play a significant role.[2]
-
Basis Set: Pople-style basis sets, such as 6-311++G(d,p), are frequently chosen.[1][4][6] The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while polarization functions ("d,p") are necessary for correctly modeling bonding environments.
The combination of B3LYP with the 6-311++G(d,p) basis set is considered a reliable level of theory for investigating the tautomerism of pyrazole derivatives, providing energy differences that correlate well with experimental observations.[1]
Modeling Environmental Effects: From Gas Phase to Solution
Tautomeric preference is highly sensitive to the environment.[1][7] Therefore, theoretical models must account for this.
-
Gas Phase: Calculations on isolated molecules represent the intrinsic stability of the tautomers, devoid of external interactions. This is the theoretical baseline.
-
Solvent Effects: The Polarizable Continuum Model (PCM) is a common and effective method for simulating the influence of a solvent.[8] In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach accounts for bulk electrostatic interactions but not for specific hydrogen bonds with solvent molecules. For systems where direct hydrogen bonding with the solvent is critical, explicit solvent models (including one or more solvent molecules in the calculation) can provide deeper insight, revealing that water molecules can significantly lower the energy barrier for proton transfer.[1]
Dissecting Tautomeric Stability in Pyrazole-3-Carboxylic Acid
The electronic nature of the substituent at the C3/C5 position is a primary determinant of tautomeric preference.
The Influence of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is strongly electron-withdrawing. Theoretical studies consistently show that electron-withdrawing groups favor the tautomeric form where the pyrazole N-H bond is at the more distant nitrogen (N1), placing the lone pair of the sp2-hybridized nitrogen (N2) adjacent to the substituted carbon.[2][6] For pyrazole-3-carboxylic acid, this means the 1H-pyrazole-5-carboxylic acid tautomer (Tautomer II) is generally predicted to be more stable. The rationale is that placing the electron-donating "pyrrole-like" N-H group further from the electron-withdrawing substituent is electronically more favorable.
Intramolecular Interactions
The presence of the -COOH group introduces the possibility of intramolecular hydrogen bonding between the carboxylic proton and the adjacent pyrazole nitrogen. This interaction can stabilize specific conformations and influence the overall tautomeric equilibrium.[2] Computational geometry optimization is essential to identify the lowest energy conformers for each tautomer before comparing their relative stabilities.
Quantitative Analysis of Tautomer Stability
The relative stability of the two tautomers is determined by comparing their Gibbs free energies (ΔG), which are calculated at a given level of theory. A lower ΔG indicates a more stable species.
| Tautomer | Substituent Position | Predicted Stability (Gas Phase) | Rationale |
| 1H-Pyrazole-3-carboxylic acid | C3 | Less Stable | The electron-donating N1-H group is adjacent to the electron-withdrawing -COOH group, which is electronically less favorable.[6] |
| 1H-Pyrazole-5-carboxylic acid | C5 | More Stable | The electron-donating N1-H group is distal to the electron-withdrawing -COOH group, leading to greater electronic stabilization.[2][6] |
Note: The magnitude of the energy difference can be influenced by the computational method and the inclusion of solvent effects.
Experimental Validation of Theoretical Predictions
While theoretical calculations provide powerful predictive insights, they must be validated by experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C and 15N NMR are particularly valuable. In solution, if the tautomeric interconversion is rapid on the NMR timescale, averaged chemical shifts are observed for the C3 and C5 carbons.[1] However, in the solid state or at low temperatures, distinct signals for each tautomer can often be resolved, allowing for direct comparison with calculated chemical shifts (using methods like GIAO).[1][9]
-
X-Ray Crystallography: This technique provides an unambiguous determination of the tautomeric form present in the solid state.[2][9] Crystal structures serve as the ultimate benchmark for validating the accuracy of calculated geometries.
-
Infrared (IR) Spectroscopy: The vibrational frequencies of N-H and C=O stretching modes are sensitive to the tautomeric form and hydrogen bonding environment. Comparing experimental IR spectra with theoretically calculated frequencies can help identify the predominant tautomer.[6][10]
Standard Protocol: DFT Analysis of Tautomer Stability
This section outlines a self-validating workflow for the computational analysis of pyrazole-3-carboxylic acid tautomers.
Objective: To determine the relative Gibbs free energies of the 3-carboxylic acid and 5-carboxylic acid tautomers in both the gas phase and in a solvent (e.g., water).
Methodology:
-
Structure Generation:
-
Build the 3D structures of both tautomers (1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid) in a molecular editor.
-
Perform an initial conformational search using a lower-level method (e.g., molecular mechanics) to identify low-energy starting geometries, particularly concerning the orientation of the carboxylic acid group.
-
-
Geometry Optimization and Frequency Calculation (Gas Phase):
-
For each conformer of each tautomer, perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Validation Check: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies. The output provides the Gibbs free energy (G_gas).
-
-
Geometry Optimization and Frequency Calculation (Solvent):
-
Using the optimized gas-phase geometry as the starting point, repeat the optimization and frequency calculation for each tautomer.
-
Incorporate the solvent (e.g., water) using the PCM model (e.g., SCRF=(PCM,Solvent=Water) in Gaussian).
-
Validation Check: Again, verify the absence of imaginary frequencies. The output provides the Gibbs free energy in solution (G_solv).
-
-
Data Analysis:
-
For both gas phase and solvent calculations, identify the lowest-energy conformer for each tautomer.
-
Calculate the relative energy (ΔG) between the most stable conformers of the two tautomers: ΔG = G(3-COOH tautomer) - G(5-COOH tautomer)
-
A positive ΔG indicates that the 5-COOH tautomer is more stable.
-
Caption: A validated workflow for DFT-based tautomer stability analysis.
Conclusion and Outlook
Theoretical studies provide an essential, predictive framework for understanding the nuanced behavior of pyrazole-3-carboxylic acid tautomers. By employing robust DFT methods, researchers can reliably predict the predominant tautomeric form in different environments, an insight that is paramount for drug development professionals aiming to design molecules with specific interaction profiles. The synergy between computational prediction and experimental validation allows for a deeper understanding of structure-property relationships, ultimately enabling more efficient synthesis and optimization of novel pyrazole-based therapeutic agents.[11][12][13]
References
-
Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]
-
Gompper, R., & Guckenbiehl, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]
-
Caballero, A., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2153-2157. [Link]
-
Salgado, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]
-
Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]
-
Wojciechowski, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. [Link]
-
AbuSalim, D. I., & Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2798. [Link]
-
Zhukova, Y. N., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7623. [Link]
-
Gouda, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7291. [Link]
-
Marín-Luna, M., et al. (2019). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 43(3), 1333-1343. [Link]
-
Gouda, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7291. [Link]
-
Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1), 96-105. [Link]
-
Cao, M., et al. (1996). Tautomeric Equilibria of 3-Hydroxypyrazole in the Gas Phase and in Solution: A Theoretical Study Combining ab Initio Quantum Mechanics and Monte Carlo Simulation Methods. The Journal of Physical Chemistry, 100(15), 6304–6309. [Link]
-
Alkorta, I., & Elguero, J. (2022). Solvent effects (the gas phase values are from Table 1). ResearchGate. [Link]
-
Marín-Luna, M., et al. (2019). Pairs of tautomeric pyrazoles. ResearchGate. [Link]
-
Sene, K., et al. (2006). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 37(12), 1416-1424. [Link]
-
Soliman, F. S. G., et al. (1983). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of Pharmaceutical Sciences, 72(9), 1004-1008. [Link]
-
Karabulut, S., & Dege, N. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 693-706. [Link]
-
Tozlu, İ., & Bildirici, İ. (2022). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Erzincan University Journal of Science and Technology, 15(1), 22-35. [Link]
-
Tozlu, İ., & Bildirici, İ. (2022). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. [Link]
-
Ghodran, A., Sehemi, A., & Irfan, A. (2014). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. International Atomic Energy Agency (IAEA). [Link]
-
Salgado, A., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Maity, S., et al. (2014). Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. [Link]
-
Gompper, R., & Guckenbiehl, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Process Engineering for 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
[1]
Executive Summary
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 19763-39-4), often referred to as 3-carboxy-5-pyrazolone , presents a complex solubility profile governed by prototropic tautomerism and dual acidity (carboxylic and enolic).[1]
Effective solvation and recrystallization strategies require manipulating the tautomeric equilibrium (CH vs. OH vs. NH forms). While the compound exhibits poor solubility in non-polar organic solvents, it shows significant solubility in polar aprotic solvents (DMSO, DMF) and aqueous alkaline media. This guide provides the physicochemical grounding and validated protocols to optimize solvent selection for synthesis and purification.
Physicochemical Profile & Tautomerism[2][3][4][5]
To understand the solubility, one must first understand the solute's dynamic structure. This compound does not exist as a static entity; it fluctuates between three tautomers depending on the solvent's dielectric constant and hydrogen-bonding capability.[1]
Tautomeric Equilibrium
The solubility mechanism is driven by the shift between the CH-form (non-aromatic), OH-form (aromatic, enol), and NH-form (lactam).
-
Non-polar solvents (Toluene, Hexane): Favor the CH-form or NH-form but lack the energy to overcome the crystal lattice energy, resulting in low solubility .
-
Polar Aprotic (DMSO, DMF): Stabilize the zwitterionic character and the OH-form , leading to high solubility .
-
Aqueous Alkali: Deprotonates both the carboxylic acid (
) and the enolic hydroxyl ( ), forming a highly soluble dianion.
Solubility Data & Solvent Selection
The following classifications are derived from experimental recrystallization protocols and thermodynamic modeling of analogous pyrazolone systems.
Solubility Tier List
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Aqueous Alkali | 5% NaOH, 10% Na₂CO₃ | Very High | Salt formation (Dianion).[1] Best for initial dissolution from crude. |
| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole interactions disrupt strong intermolecular H-bonds of the crystal.[1] |
| Polar Protic | Methanol, Ethanol, Water (Hot) | Moderate | Soluble at reflux ( |
| Ethers/Esters | THF, Ethyl Acetate | Low to Moderate | Limited solubility; useful as anti-solvents or for washing filter cakes. |
| Non-Polar | Toluene, Hexane, DCM | Insoluble | Cannot disrupt the crystal lattice or stabilize polar tautomers. |
Thermodynamic Modeling (Apelblat Equation)
For precise process control, you must determine the solubility curve experimentally. The data typically fits the Modified Apelblat Equation , which correlates the mole fraction solubility (
-
A, B, C: Empirical constants determined by regression analysis of experimental data.
-
Use Case: Once A, B, and C are derived from small-scale experiments (see Protocol A), you can predict solubility at any process temperature to optimize yield.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Use this protocol to generate exact solubility curves for your specific lot/purity.[1]
Reagents: HPLC-grade solvent, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (>98% purity).[1]
-
Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at fixed temperature (
) for 24 hours. -
Validation (Self-Check): Stop stirring and allow to settle for 2 hours. If no solid remains, the solution is not saturated; add more solid and repeat.
-
Sampling: Withdraw supernatant using a syringe filter (0.45 µm, pre-heated to
). -
Quantification:
-
Weigh a clean, dry evaporating dish (
). -
Add filtrate and weigh (
). -
Evaporate solvent under vacuum/heat until constant weight (
).
-
-
Calculation:
[1]
Protocol B: Purification via pH-Swing Recrystallization
This is the industry-standard method for purifying pyrazolone carboxylic acids, utilizing their pH-dependent solubility.[1]
Step-by-Step Narrative:
-
Dissolution: Suspend the crude material in water (5 vol). Slowly add 10% sodium carbonate solution until the solid fully dissolves and pH reaches ~9.5. The solution should be clear yellow/orange.
-
Why? This converts the compound to its highly soluble dicarboxylate salt.
-
-
Filtration: Filter the alkaline solution to remove insoluble byproducts (e.g., unreacted hydrazines or thermal degradation products).
-
Acidification: While stirring vigorously, add 6N HCl dropwise.
-
Critical Control Point: Do not dump acid. Slow addition promotes larger crystal growth.
-
Target: pH < 2. The free acid will precipitate as a white/off-white solid.[1]
-
-
Finishing: Cool to 0-5°C for 2 hours. Filter and wash the cake with ice-cold water (to remove NaCl) followed by a small displacement wash with cold ethanol (to aid drying).
References
-
PubChem. 4,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid (CID 97559).[1][2] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-.[1] Standard Reference Data. Available at: [Link]
-
Porter, H. D., & Weissberger, A. (1939). The Chemistry of the Pyrazolones.[3][4][5][6] US Patent 2,153,615 (Process for 1-aryl-5-pyrazolone-3-carboxylic acids). Available at:
-
El-Sheshtawy, H. S., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.[1][6] International Journal of Modern Organic Chemistry, 1(1), 19-54.[3] (Review of tautomeric influence on solubility).
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | C10H7N3O5 | CID 97559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
stability of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid under acidic conditions
Stability Profile & Handling of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid in Acidic Media
Executive Summary
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 37832-55-6) exhibits high structural stability under acidic conditions, distinguishing it from its 4-carboxylic acid isomer.[1][2] Unlike
The compound exists in a pH-dependent tautomeric equilibrium.[1] In acidic media, the 5-hydroxy-1H-pyrazole form is often stabilized by solvation, though the 5-oxo form is commonly depicted in solid-state analysis.[1] The primary handling challenge in acidic environments is solubility ; the free acid tends to precipitate in aqueous mineral acids (pH < 2), a property that can be leveraged for purification but requires careful management during liquid chromatography.[2]
Chemical Identity & Tautomeric Dynamics
The stability of this compound is governed by its tautomeric flexibility.[1] In acidic solution, the molecule shifts between the CH2-dicarbonyl (oxo) form and the heteroaromatic (hydroxy) form.[1][2]
| Property | Specification |
| IUPAC Name | 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
| Molecular Weight | 128.09 g/mol |
| pKa (COOH) | ~3.5 – 3.8 (Predicted based on pyrazole-3-COOH analogs) |
| pKa (NH/OH) | ~11.0 – 12.5 (Weakly acidic) |
| Solubility (Acid) | Low (Precipitates in 1N HCl) |
| Solubility (Base) | High (Forms soluble carboxylate/enolate salts) |
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton shifts occurring in acidic media. The aromatic stabilization of the 5-hydroxy form contributes to the ring's resistance to hydrolysis.[1]
Figure 1: Tautomeric equilibrium and its protective effect against degradation.[1][2]
Mechanistic Stability Profile
Decarboxylation Resistance (The 3- vs. 4-Position Rule)
A critical distinction must be made between the 3-carboxylic and 4-carboxylic acid isomers.[1][2]
-
4-Carboxylic Acid (Unstable): The carboxyl group is
to the ketone (C5=O).[1][2] This facilitates a cyclic 6-membered transition state, leading to rapid decarboxylation upon heating in acid (similar to acetoacetic acid).[1][2] -
3-Carboxylic Acid (Stable): The carboxyl group is attached to C3.[1][2] The path to the ketone is C3–C4–C5(=O).[1][2] This creates a
-keto relationship (vinylogous).[1][2] The cyclic transition state required for thermal decarboxylation is geometrically unfavorable.[1]
Ring Hydrolysis
The pyrazole ring is remarkably robust.[1] While strong mineral acids (e.g., 6N HCl at reflux) can hydrolyze amide or ester substituents, the N-N bond of the pyrazole core remains intact.[2] The 5-oxo group does not readily hydrolyze to open the ring (forming hydrazine and oxalacetic acid derivatives) unless subjected to extreme forcing conditions (e.g., concentrated H2SO4 > 150°C).[1][2]
Experimental Protocols
Stability-Indicating HPLC Method
Because the compound is acidic and tautomeric, standard neutral mobile phases yield poor peak shape (tailing).[1][2] You must buffer the mobile phase to suppress ionization of the carboxylic acid (pH < 3).[1][2]
Method Parameters:
-
Column: C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic tautomer absorbs strongly).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Sample Diluent: 10% Acetonitrile in 0.1% H3PO4 (Ensure solubility).
Acid Stress Test Protocol
To validate stability for your specific application, perform the following stress test.
-
Preparation: Dissolve 50 mg of compound in 50 mL of 1N HCl . (Note: If precipitation occurs, add 10-20% Methanol to aid solubility, or perform as a suspension).[1][2]
-
Stress Condition: Heat to Reflux (approx. 100°C) for 4 hours.
-
Sampling: Take aliquots at T=0, T=1h, T=4h.
-
Neutralization: Neutralize aliquot with 1N NaOH prior to HPLC injection (or dilute directly into mobile phase if compatible).
-
Acceptance Criteria: Recovery > 98.0% (Area %). Absence of new peaks corresponding to hydrazine or decarboxylated pyrazolone (3-methyl-5-pyrazolone).[1][2]
Handling & Scale-Up Implications
Solubility Management: In process chemistry, the low solubility of the free acid in water (pH < 2) is an advantage for isolation but a disadvantage for reaction homogeneity.[2]
-
Isolation: To isolate the compound from a reaction mixture, acidify to pH 1-2 with HCl.[1][2] The product will crystallize/precipitate.[1] Filter and wash with cold dilute HCl.[1]
-
Reactions: If reacting the carboxylic acid group (e.g., amide coupling), use a polar aprotic solvent (DMF, DMSO) or convert to the sodium salt in situ to maintain solubility.[2]
Workflow Diagram: Isolation from Synthesis
Figure 2: Isolation workflow leveraging the pH-dependent solubility profile.[1][2]
References
-
ChemicalBook. (n.d.).[1][2] Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis. Retrieved from [1][2]
-
PubChem. (n.d.).[1][2][3][4] 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. National Library of Medicine.[1] Retrieved from [1][2]
-
Mousa, S. A. S., et al. (2015).[2][5] New Route for the Synthesis of Pyrazolone Derivatives. Elixir Org. Chem. 89, 36854-36859.[1][2] Retrieved from
-
Santa Cruz Biotechnology. (n.d.).[1][2] 4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [1][2]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.[1][6] NIST Chemistry WebBook.[1] Retrieved from [1][2]
Sources
- 1. Pyrazolone T | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-(3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl)-, 3-ethyl ester | C21H20N4O9S | CID 6437567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-(4-sulfophenyl)-, 3-ethyl ester, sodium salt (1:2) | C22H16N4Na2O9S2 | CID 61785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | C10H7N3O5 | CID 97559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
NMR spectroscopy of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
An Application Guide to the Structural Elucidation of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid using NMR Spectroscopy
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazolone Scaffold
The pyrazolone ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipyretic properties.[1] 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a fundamental building block in this class. Its structural integrity—the precise arrangement of its atoms and functional groups—is paramount to its function and its potential as a precursor for novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural characterization of such organic molecules in solution. This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to perform and interpret NMR experiments on 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, ensuring data integrity and accelerating research timelines.
Core Principles: A Multi-dimensional Approach to Structure
A simple one-dimensional (1D) proton (¹H) NMR spectrum is often insufficient for complete structural verification of complex heterocyclic systems. Overlapping signals and the absence of protons on key atoms (like quaternary carbons) necessitate a suite of experiments. Our approach is built on a logical progression from simple 1D to more informative two-dimensional (2D) techniques.
-
¹H NMR: Provides initial information on the number and electronic environment of protons.
-
¹³C NMR: Reveals the carbon backbone of the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³J-coupling).[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling).[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for piecing together the molecular fragments and identifying quaternary carbons.[3][4]
This multi-pronged strategy ensures that every atom's position is validated through multiple correlation points, creating a self-validating dataset.
Experimental Workflow: From Sample to Structure
The path from a powdered sample to a fully assigned molecular structure involves several critical stages. Each step is designed to preserve the integrity of the sample and maximize the quality of the resulting NMR data.
Caption: A logical workflow for the NMR analysis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Protocol 1: Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the sample preparation. Suspended particles or paramagnetic impurities can severely degrade spectral resolution.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this molecule. Its polarity effectively dissolves the carboxylic acid, and more importantly, its ability to form hydrogen bonds slows down the exchange rate of the acidic N-H and COOH protons, often allowing them to be observed in the ¹H NMR spectrum as broad singlets.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 15-20 mg of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid into a clean, dry vial. This amount provides excellent signal-to-noise for both ¹H and multi-hour ¹³C and 2D experiments.[5]
-
Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial. The final volume in the NMR tube should be around 4-5 cm in height to ensure it is centered within the instrument's detection coil.[6][7]
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, transparent solution is required.
-
Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has been plugged with a small amount of glass wool or fitted with a syringe filter. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is mandatory to remove any micro-particulates that can disrupt the magnetic field homogeneity and broaden the NMR signals.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[5]
Protocol 2: NMR Data Acquisition
These parameters are based on a standard 400 or 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Experiment | Key Parameters & Justification |
| ¹H NMR | Acquisition Time: 2-3 seconds (ensures high resolution). Relaxation Delay (d1): 2 seconds (allows for full relaxation of protons). Number of Scans: 8-16 (provides good signal-to-noise). |
| ¹³C NMR | Acquisition Time: 1-1.5 seconds. Relaxation Delay (d1): 2-5 seconds. Number of Scans: 1024 or more (¹³C is an insensitive nucleus, requiring more scans). Technique: Proton-decoupled for singlets. |
| DEPT-135 | Run immediately after ¹³C NMR using standard instrument parameters. This experiment will show CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons will be absent. |
| gCOSY | Standard gradient-selected COSY. Sufficient to observe the key H-H correlations in this simple spin system. |
| gHSQC | Optimized for a ¹J(C,H) coupling constant of ~145 Hz. This value is typical for C-H bonds in organic molecules and will provide strong correlations for the CH₂ group. |
| gHMBC | Optimized for long-range coupling of 8 Hz. This value is a good compromise for detecting both ²J(C,H) and ³J(C,H) correlations, which are essential for connecting the molecular fragments. |
Data Interpretation: Assembling the Structural Puzzle
The structure of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid presents a distinct set of expected signals. The molecule exhibits tautomerism, but in DMSO, the illustrated keto-form is expected to be predominant.
Expected NMR Data Summary
| Atom # | Type | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from H at...) |
| 1 | N-H | ~11-13 (broad s) | - | C3, C5 |
| 2 | N | - | - | - |
| 3 | C | - | ~145-155 | - |
| 4 | CH₂ | ~3.0-3.5 (s) | ~35-45 | C3, C5, COOH |
| 5 | C=O | - | ~165-175 | - |
| 6 | COOH | ~12-14 (broad s) | ~160-170 | - |
Note: Chemical shifts are predictive and can vary based on concentration, temperature, and pH.
Step-by-Step Signal Assignment:
-
¹H Spectrum Analysis:
-
Identify the two very broad signals in the downfield region (>10 ppm). These correspond to the exchangeable protons of the carboxylic acid (COOH) and the amide-like N-H group.
-
Locate a singlet integrating to 2H in the aliphatic region (~3-4 ppm). This is the characteristic signal of the isolated methylene (CH₂) group at position 4. Its singlet nature confirms it has no adjacent proton neighbors.
-
-
¹³C and DEPT-135 Analysis:
-
The DEPT-135 spectrum will show a single negative peak corresponding to the CH₂ group at C4.
-
The standard ¹³C spectrum will show four signals:
-
The CH₂ carbon signal identified from DEPT.
-
Three quaternary carbon signals. These will correspond to the two carbonyl-like carbons (C5 and COOH) and the C=N carbon (C3). The carbonyls will be the most downfield signals.
-
-
-
2D NMR Correlation:
-
COSY: This spectrum will be very simple, showing no cross-peaks for the CH₂ singlet, confirming its isolation from other protons.
-
HSQC: A single cross-peak will definitively link the proton signal at ~3.0-3.5 ppm to the carbon signal at ~35-45 ppm, assigning both to position 4.
-
HMBC (The Key to Connectivity): The HMBC spectrum provides the final, unambiguous connections.
-
Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) for structural confirmation.
The protons of the CH₂ group at position 4 are the primary starting point for HMBC analysis. They will show correlations to three crucial quaternary carbons:
-
A correlation to the C5 carbonyl carbon (²J coupling ).
-
A correlation to the C3 carbon of the pyrazole ring (³J coupling ).
-
A correlation to the carboxylic acid carbon (³J coupling ).
These three correlations, originating from a single, well-defined proton signal, lock the entire molecular structure in place and allow for the definitive assignment of all quaternary carbons.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, researchers can achieve an unambiguous and robust structural characterization of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This detailed protocol, from meticulous sample preparation to logical data interpretation, provides a reliable framework for obtaining high-quality, publishable data. Adherence to this workflow empowers scientists in drug discovery and chemical research to validate their molecular assets with the highest degree of confidence.
References
-
Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. Available at: [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
-
University of Ottawa. NMR Sample Preparation. Available at: [Link]
-
El-Sayed, et al. (2016). Antimicrobial activity of PVC-pyrazolone-silver nanocomposites. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Available at: [Link]
-
MDPI. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available at: [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
-
JEOL. NMR Sample Preparation. Available at: [Link]
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Available at: [Link]
-
PubChem. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]
-
PubChem. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Available at: [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]
-
ResearchGate. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]
-
OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. Available at: [Link]
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]
-
U.S. Environmental Protection Agency. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Available at: [Link]
-
Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Available at: [Link]
-
Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available at: [Link]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. news-medical.net [news-medical.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. openpubglobal.com [openpubglobal.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid
Introduction: The Significance of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry and drug development.[1][2][3] These pyrazolone structures are recognized for their broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][4] Given their therapeutic potential, the ability to accurately and sensitively quantify these compounds in complex biological matrices is paramount for pharmacokinetic, metabolism, and toxicology studies.
This technical guide provides a comprehensive overview and detailed protocols for the analysis of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals.
Physicochemical Properties and Tautomerism
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₄H₄N₂O₃, Molecular Weight: 128.09 g/mol ) is a polar, acidic molecule. An important structural consideration is its existence in tautomeric forms: the keto form (5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid) and the enol form (5-hydroxy-1H-pyrazole-3-carboxylic acid). The predominance of a particular tautomer can be influenced by the solvent and pH, which is a critical factor in developing a reproducible analytical method.
Part 1: Sample Preparation for Mass Spectrometry Analysis
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system. Due to the polar and acidic nature of the target compound, a protein precipitation or a mixed-mode solid-phase extraction (SPE) approach is recommended.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for initial sample clean-up.
Materials:
-
Plasma containing 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Rationale: Acetonitrile is an effective protein precipitating agent. The 3:1 ratio of ACN to plasma ensures efficient removal of proteins while keeping the polar analyte in the supernatant. Using ice-cold ACN can enhance the precipitation process.
Part 2: Liquid Chromatography Method Development
A robust chromatographic method is essential for separating the analyte from matrix components and ensuring reproducible ionization. A reverse-phase method using a C18 column with an acidic mobile phase is a suitable starting point.
Workflow for LC Method Development
Caption: Workflow for LC method development.
Protocol 2: Reverse-Phase LC Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 2.6 µm particle size | A standard C18 column provides good retention for moderately polar compounds. The shorter length and smaller particle size are suitable for fast analysis. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile mobile phase additive compatible with mass spectrometry that aids in the protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A smaller injection volume is generally preferred to minimize peak broadening. |
| Gradient Program | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min | A gradient elution is necessary to effectively elute the analyte while separating it from other matrix components. The re-equilibration step ensures reproducibility. |
Part 3: Mass Spectrometry Method Development
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Due to the presence of the carboxylic acid and the pyrazole ring nitrogens, the compound can be ionized in both positive and negative modes. The choice of polarity will depend on sensitivity and selectivity.
Protocol 3: ESI-MS/MS Method
Instrumentation:
-
Triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
MS Parameters:
| Parameter | Recommended Condition (Starting Point) | Rationale |
| Ionization Mode | Negative Ion Electrospray (ESI-) | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which often provides high sensitivity for acidic compounds. |
| Capillary Voltage | -3.5 kV | This voltage is a good starting point for generating a stable electrospray in negative ion mode. Optimization may be required. |
| Source Temperature | 150 °C | Helps in the desolvation of droplets. |
| Desolvation Gas Flow | 800 L/hr | A higher flow of nitrogen gas aids in the evaporation of the solvent from the ESI droplets. |
| Desolvation Temperature | 350 °C | The temperature of the desolvation gas. Higher temperatures improve desolvation but can lead to thermal degradation of the analyte. |
| Collision Gas | Argon | Argon is a commonly used inert gas for collision-induced dissociation (CID). |
| Multiple Reaction Monitoring (MRM) Transitions | See "Predicted Fragmentation Pathway" section | MRM provides high selectivity and sensitivity for quantitative analysis. |
Predicted Fragmentation Pathway
Primary Fragmentation:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.[6] This would result in a product ion at m/z 83.02.
-
Ring Cleavage: Pyrazole rings are known to undergo cleavage of the N-N bond.[5]
Caption: Predicted primary fragmentation of [M-H]⁻.
Proposed MRM Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point | Use |
| 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 127.0 | 83.0 | 15 | Quantifier |
| 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 127.0 | To be determined | To be determined | Qualifier |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Note: The second product ion and collision energies should be empirically determined by infusing a standard solution of the analyte and performing a product ion scan and a collision energy optimization.
Part 4: Data Analysis and System Suitability
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
System Suitability: Before analyzing samples, ensure the LC-MS/MS system is performing optimally.
-
Blank Injection: Inject a solvent blank to check for carryover and system contamination.
-
Standard Injection: Inject a mid-level standard to verify retention time, peak shape, and signal intensity. The signal-to-noise ratio should be >10.
Conclusion
The protocols detailed in this application note provide a robust framework for the sensitive and selective analysis of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid by LC-MS/MS. The presented methods, from sample preparation to data analysis, are grounded in established analytical principles and can be adapted to specific research needs. Optimization of collision energies and the selection of a suitable internal standard are crucial for achieving the highest level of accuracy and precision in quantitative studies.
References
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]
-
Frizzo, C. P., Hennemann, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Khan, I., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
Gros, M., et al. (2019). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
Alam, M. S., & Amin, R. (2020). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. ResearchGate. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]
-
Ak, S., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. [Link]
-
SIELC Technologies. (2018). 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. [Link]
-
Molbank. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. [Link]
-
Shaaban, K. A., et al. (2008). Electrospray Ionization Mass Spectra of. Amanote Research. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]
-
Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]
-
Pospisilova, V., et al. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]
-
Baars, O., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Functionalization of the 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid Scaffold
Abstract: The 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid core, a prominent pyrazolone derivative, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs.[3][4][5] This guide provides a comprehensive overview of the strategic functionalization of this versatile heterocyclic system. We will delve into the nuanced reactivity of the pyrazole ring, offering detailed, field-proven protocols for regioselective modifications at the N1, N2, and C4 positions, as well as transformations of the C3-carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel molecular entities.
Chapter 1: The Core Scaffold: Understanding Reactivity and Tautomerism
The 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (PCA) molecule is not a static entity. Its chemical behavior is governed by a complex interplay of tautomerism, which dictates the availability of reactive sites. The molecule primarily exists in three tautomeric forms: the CH, NH, and OH forms.[6] The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.[6] This dynamic nature is the key to its synthetic versatility.
The primary sites for functionalization are:
-
N1 and N2 Nitrogens: These positions are nucleophilic and can be targeted for alkylation, arylation, and acylation. Regioselectivity between N1 and N2 is a critical challenge, influenced by steric hindrance and the reaction conditions employed.[7]
-
C4 Methylene Carbon: This position is an active methylene group, flanked by two carbonyl-like groups (the C5-oxo and the C3-carboxylic acid), making it highly acidic and nucleophilic upon deprotonation. It is the primary site for electrophilic substitution and condensation reactions.[3][8]
-
C3 Carboxylic Acid: This functional group can undergo standard transformations such as esterification and amidation to introduce further diversity.
Figure 1: Tautomeric forms and key reactive sites of the 5-oxo-dihydro-pyrazole-3-carboxylic acid scaffold.
Chapter 2: N-Functionalization Strategies
Alkylation or arylation of the pyrazole nitrogen atoms is a common first step in modifying the scaffold. The primary challenge is controlling regioselectivity, as reactions can often yield a mixture of N1 and N2 isomers.[7]
Causality Behind N-Functionalization Choices:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will generally favor reaction at the less sterically hindered nitrogen atom.[7]
-
Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) can fully deprotonate the pyrazole, leading to different selectivity compared to weaker bases like potassium carbonate (K₂CO₃). Polar aprotic solvents such as DMF or DMSO often favor the formation of a single regioisomer.[7] For instance, the K₂CO₃/DMSO system is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[7][9]
-
Catalyst System: In some cases, catalysts can steer the reaction towards a specific isomer. For example, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[7][10]
Protocol 2.1: Regioselective N1-Alkylation under Basic Conditions
This protocol describes a general method for the N1-alkylation of a pyrazolone, adapted from established procedures.[7][9]
Materials:
-
5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazolone starting material (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate salt formation.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Self-Validation & Troubleshooting:
-
Regiochemistry Confirmation: The regiochemistry of the product must be confirmed unequivocally, typically by 2D NMR techniques (NOESY or HMBC) or by X-ray crystallography if a suitable crystal can be obtained.[9]
-
Mixture of Isomers: If a mixture of N1 and N2 isomers is obtained, try modifying the solvent or base. Using a bulkier base or a non-polar solvent might improve selectivity.[7]
| Reaction | Conditions | Typical Outcome | Reference |
| N1-Alkylation | Alkyl Halide, K₂CO₃, DMSO | Favors N1 isomer for 3-substituted pyrazoles | [9] |
| N2-Alkylation | α-bromoacetate, MgBr₂, THF | Favors N2 isomer | [10] |
| N1-Michael Addition | Acrylonitrile, catalyst-free | Highly selective for N1 isomer | [11] |
Table 1: Summary of selected N-functionalization conditions and outcomes.
Chapter 3: C4-Functionalization: Building Molecular Complexity
The C4 position, being an active methylene, is a prime target for C-C bond formation, enabling significant expansion of the molecular scaffold.
Protocol 3.1: Knoevenagel Condensation with Aldehydes
The Knoevenagel condensation between the C4-position of pyrazolones and various aldehydes is a robust reaction that proceeds readily to form an arylidene-bis(pyrazolone) via a tandem Knoevenagel-Michael reaction sequence.[12][13]
Materials:
-
1-Phenyl-3-methyl-5-pyrazolone (2.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethanol or water
-
Piperidine (catalytic amount, optional)
Procedure:
-
Suspend 1-phenyl-3-methyl-5-pyrazolone (2.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Heat the mixture to reflux. The reaction is often rapid and can be monitored by the precipitation of the product.
-
For less reactive aldehydes, a catalytic amount of piperidine can be added to facilitate the condensation.
-
After 1-2 hours of reflux, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps without further purification.[13]
Causality Behind the Protocol: This reaction leverages the high acidity of the C4 protons. The initial Knoevenagel condensation forms a highly electrophilic α,β-unsaturated intermediate. This intermediate is then immediately attacked by a second molecule of the pyrazolone in a rapid Michael addition, leading to the bis-adduct.[12] The reaction is often so efficient that it can be performed under catalyst-free conditions.[13]
Protocol 3.2: Vilsmeier-Haack Formylation at C4
The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich heterocycle.[14][15] This reaction introduces a versatile aldehyde handle at the C4 position, which can be used for numerous subsequent transformations.
Materials:
-
1,3-Disubstituted-5-pyrazolone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dimethylformamide (DMF) (5-10 eq, acts as solvent and reagent)
-
Ice-water mixture
-
Chloroform or Dichloromethane
Procedure:
-
In a round-bottom flask, cool an excess of DMF in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the cold DMF, maintaining the temperature below 20°C. This in situ formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, add the pyrazolone starting material (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C for 1.5-3 hours. Monitor progress by TLC.[16]
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing an ice-water mixture to hydrolyze the intermediate and quench the reagents.
-
Stir the mixture overnight. The product may precipitate.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).[16]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Recrystallize the solid from ethanol to obtain the pure 4-formyl-5-pyrazolone derivative.[16]
Chapter 4: General Experimental and Characterization Workflow
A successful functionalization campaign requires a systematic workflow encompassing reaction setup, monitoring, workup, purification, and structural confirmation.
Figure 2: General workflow for the functionalization and characterization of pyrazolone derivatives.
References
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ChemInform. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (2014). Organic Letters. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). Pharmaceuticals. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]
-
SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. (2004). Semantic Scholar. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2017). Chemical Communications. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). Molbank. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2017). RSC Publishing. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. [Link]
-
Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006). ResearchGate. [Link]
-
Pyrazolone. Wikipedia. [Link]
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). Bioconjugate Chemistry. [Link]
-
Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. (2014). ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 15. chemmethod.com [chemmethod.com]
- 16. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
common problems in 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid synthesis
An essential building block in medicinal chemistry and drug development, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives are crucial intermediates for synthesizing a wide range of biologically active compounds.[1][2] Their synthesis, most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, can present several challenges for researchers.[3][4]
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for scientists and professionals working on its synthesis. Our goal is to equip you with the expertise to overcome common experimental hurdles and optimize your synthetic protocols.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues that may arise during the synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, typically prepared from diethyl oxalacetate and hydrazine hydrate.
Question 1: Why is my reaction yield extremely low or non-existent?
Low or no yield is one of the most frequent problems. The causes can range from reagent quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Diethyl Oxalacetate (or its sodium salt): This β-keto ester is susceptible to degradation. It can undergo self-condensation or hydrolysis over time.
-
Solution: Use freshly opened or purified diethyl oxalacetate. Verify its purity via NMR or GC-MS before starting the reaction.
-
-
Hydrazine Hydrate: Hydrazine hydrate can decompose upon exposure to air and light.
-
Solution: Use a fresh bottle of hydrazine hydrate. It is advisable to titrate it to determine the exact concentration if the bottle has been open for a long time.
-
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Ensure accurate measurement of both diethyl oxalacetate and hydrazine hydrate. A slight excess of hydrazine is sometimes used to drive the reaction to completion, but a large excess can complicate purification.
-
-
Suboptimal pH and Catalysis: The initial condensation and subsequent cyclization are pH-sensitive.
-
Solution: The reaction is typically performed in the presence of a catalytic amount of a weak acid like glacial acetic acid.[3] This protonates the carbonyl group, making it more susceptible to nucleophilic attack by hydrazine. If starting with the sodium salt of diethyl oxaloacetate, the initial addition of acid is crucial to generate the free β-keto ester in situ.[5]
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion.
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and resolving low product yield.
Caption: A step-by-step flowchart for troubleshooting low reaction yields.
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products?
The formation of side products is a common issue, often stemming from the reactivity of the starting materials and intermediates.
Potential Causes and Solutions:
-
Formation of Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the initial condensation with hydrazine can occur at either carbonyl group, potentially leading to two different pyrazole regioisomers.
-
Solution: For the synthesis of the title compound from the symmetrical diethyl oxalacetate, this is not an issue. However, when synthesizing derivatives from unsymmetrical diketones, controlling the reaction temperature and pH can favor the formation of one isomer. A one-pot synthesis where the 1,3-diketone is generated in situ and immediately reacted can sometimes improve selectivity.[6][7]
-
-
Hydrazone Formation: Incomplete cyclization can leave a stable hydrazone intermediate in the reaction mixture.
-
Solution: Ensure sufficient heating and reaction time to promote the final intramolecular cyclization and dehydration step. The presence of an acid catalyst is critical for this step.
-
-
Reaction at the Ester Group: Hydrazine can react with the ethyl ester group to form a hydrazide, especially under harsh conditions or with a large excess of hydrazine.
-
Solution: Control the stoichiometry carefully. The cyclization reaction to form the pyrazole ring is generally faster than the competing reaction at the ester. Perform the reaction at the lowest effective temperature.
-
Question 3: I'm having difficulty isolating the final carboxylic acid product. It remains oily or won't precipitate.
Isolation of the final product, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, often requires careful control of pH and proper purification techniques. The precursor, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, is often isolated first.[5]
Potential Causes and Solutions:
-
Incorrect pH for Precipitation: Being a carboxylic acid, the product's solubility is highly dependent on pH. It is soluble in basic solutions (as the carboxylate salt) and more soluble in organic solvents in its protonated form.
-
Solution: After the hydrolysis of the ethyl ester precursor with a base (e.g., NaOH or KOH), the reaction mixture must be carefully acidified (e.g., with HCl). The product will precipitate out at its isoelectric point. Check the pH with litmus paper or a pH meter, adding acid dropwise until precipitation is maximal.
-
-
Presence of Tarry Impurities: Overheating or side reactions can produce polymeric or tarry impurities that inhibit crystallization.
-
Solution: After acidification, if the product separates as an oil, try to extract it into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[5] The resulting crude solid or oil can then be purified.
-
-
Purification Challenges:
-
Solution 1: Trituration: The crude product can often be purified by trituration. This involves stirring the crude solid or oil with a solvent system in which the product is sparingly soluble, but the impurities are highly soluble. A mixture of diethyl ether and hexanes is often effective.[5]
-
Solution 2: Recrystallization: Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is a powerful purification technique. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this synthesis? A1: The synthesis follows the Knorr pyrazole synthesis pathway. It involves the condensation of a 1,3-dicarbonyl compound (diethyl oxalacetate) with a hydrazine.[3] The mechanism proceeds through a nucleophilic attack of the hydrazine on one carbonyl group, followed by the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8]
General Knorr Pyrazole Synthesis Mechanism
Caption: The general reaction pathway for the Knorr pyrazole synthesis.
Q2: Can I perform this as a one-pot synthesis? A2: Yes, one-pot syntheses for pyrazoles are well-established and efficient.[6][9] For this specific compound, it is common to first synthesize and isolate the ethyl ester intermediate (ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate) and then perform the hydrolysis in a separate step. However, protocols exist that combine these steps. A true one-pot process might involve generating the 1,3-diketone in situ, followed by the addition of hydrazine.[6]
Q3: What analytical techniques are best for characterizing the final product? A3: A combination of techniques is recommended for full characterization:
-
¹H NMR: To confirm the proton environment, including the characteristic CH₂ protons of the pyrazolone ring and the disappearance of the ethyl group protons after hydrolysis.[5]
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FTIR: To identify key functional groups, such as the carboxylic acid O-H stretch, the C=O stretch of the acid, and the C=O stretch of the pyrazolone ring.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q4: What are the critical safety precautions for this reaction? A4:
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acids and Bases: Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care and appropriate PPE.
-
Solvents: Use flammable organic solvents like ethanol and ethyl acetate with caution, away from ignition sources and in a fume hood.
Reference Experimental Protocol
This protocol is divided into two main stages: the synthesis of the ethyl ester intermediate and its subsequent hydrolysis to the final carboxylic acid.
Part A: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate[5]
-
Reaction Setup: To a solution of the sodium salt of diethyl oxaloacetate (e.g., 0.14 mol) in a suitable solvent like toluene or ethanol (150 mL), slowly add glacial acetic acid (150 mL).
-
Stirring: Stir the resulting mixture at room temperature for approximately 30 minutes.
-
Hydrazine Addition: Add hydrazine monohydrochloride (e.g., 0.29 mol) to the mixture in one portion.
-
Reaction: Continue stirring at room temperature for another 30 minutes, then heat the reaction to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction's completion by TLC.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Add ethyl acetate (500 mL) and water. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester, typically as a yellow or off-white solid. The product can be further purified by recrystallization or trituration.
Part B: Hydrolysis to 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
-
Saponification: Dissolve the crude ethyl ester from Part A in an aqueous solution of sodium hydroxide (1-2 Molar equivalents).
-
Heating: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Cooling & Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 1-2.
-
Precipitation: A solid precipitate of the carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven to obtain the final 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
| Parameter | Stage A: Ester Synthesis | Stage B: Hydrolysis |
| Key Reagents | Diethyl oxalacetate, Hydrazine | Ethyl 5-oxo-pyrazole-3-carboxylate, NaOH |
| Solvent | Acetic Acid, Toluene/Ethanol | Water |
| Temperature | 100-110 °C (Reflux) | Reflux |
| Typical Time | 12-24 hours | 2-4 hours |
| Workup | Liquid-liquid extraction | Acidification & Precipitation |
| Expected Yield | 75-95% | >90% |
References
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.IntechOpen.
- Troubleshooting the reaction mechanism of pyrazole formation.Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.PMC.
- Synthesis of pyrazole carboxylic acid intermediate 5...ResearchGate.
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.Organic Chemistry Portal.
- Pyrazole synthesis.Organic Chemistry Portal.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.MDPI.
- synthesis of pyrazoles.YouTube.
- Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis.ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Pyrazole-3-Carboxylic Acid Synthesis Optimization
Topic: Improving Yield and Purity in Pyrazole-3-Carboxylic Acid Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Support Level: Tier 3 (Advanced Methodology & Troubleshooting)
Introduction: The Yield Paradox
The synthesis of pyrazole-3-carboxylic acid (and its derivatives) is deceptively simple on paper but notoriously difficult to scale with high yield. The core challenge lies in the molecule's amphoteric nature and thermal instability.
Key Yield Killers:
-
Decarboxylation: The carboxylic acid at the 3-position is prone to thermal decarboxylation, especially under acidic conditions at high temperatures.
-
Regioisomerism: When using substituted hydrazines, obtaining the 1,3-isomer over the 1,5-isomer requires strict kinetic control.
-
Phase Transfer Loss: The product is highly water-soluble (zwitterionic), leading to massive losses during aqueous workups if pH is not precisely controlled.
This guide provides a self-validating protocol to navigate these pitfalls.
Module 1: Reaction Design & Stoichiometry
The Golden Route: Ester Hydrolysis Strategy
Direct synthesis of the free acid is not recommended due to decarboxylation risks. The most robust protocol involves synthesizing the ethyl ester first, followed by controlled hydrolysis.
Standard Protocol (Knorr-Type Condensation): React Ethyl Pyruvate (or 2,4-diketoester equivalents) with Hydrazine Hydrate .
| Parameter | Optimization Target | Technical Rationale |
| Stoichiometry | 1.0 : 1.1 (Diester : Hydrazine) | Slight excess of hydrazine ensures complete consumption of the electrophile. Large excess promotes side reactions (azines). |
| Temperature | 0°C | Critical: High heat (>60°C) during initial addition favors the thermodynamic 1,5-isomer and polymerization. Keep it cold initially. |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protic solvents stabilize the intermediate hydrazone. Avoid non-polar solvents which slow down the proton transfer steps. |
| Catalyst | Acetic Acid (Cat. 5-10 mol%) | Mild acid catalysis promotes the dehydration step without triggering decarboxylation. |
DOT Diagram: Reaction Pathway & Failure Points
Caption: Logical flow of Knorr synthesis. Red nodes indicate critical failure points where yield is lost.
Module 2: Regiocontrol (The Isomer Problem)
When using substituted hydrazines (R-NH-NH₂), you will generate a mixture of 1,3- and 1,5-isomers.
Mechanism:
-
1,5-isomer (Thermodynamic): Favored by steric bulk and higher temperatures.
-
1,3-isomer (Kinetic): Favored by low temperatures and specific solvent effects.
Troubleshooting Regioselectivity:
| Variable | To Favor 1,3-Isomer | To Favor 1,5-Isomer |
| Solvent Polarity | High (EtOH, Water). Stabilizes the charged intermediate leading to 1,3. | Low (THF, Toluene). Favors internal hydrogen bonding leading to 1,5. |
| Temperature | < 20°C . Kinetic control. | Reflux . Thermodynamic equilibration. |
| Lewis Acid | Use Zn(OTf)₂ or CeCl₃ . Coordinates dicarbonyl oxygen, directing nucleophilic attack. | None. |
Module 3: Isolation & Work-up (The Yield Recovery)
This is where 80% of users lose their yield. Pyrazole-3-carboxylic acids are amphoteric . They can exist as:
-
Cation: Protonated pyrazole nitrogen (Low pH).
-
Anion: Carboxylate (High pH).
-
Zwitterion: Neutral overall (Isoelectric Point, pI).
The Protocol: Isoelectric Precipitation
-
Hydrolysis: Treat ester with 2.5 eq NaOH in water/MeOH. Stir at RT until TLC shows consumption.
-
Concentration: Evaporate MeOH. Do not acidify yet.
-
Washing: Wash the basic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted hydrazine and organic impurities.
-
The Dropwise Acidification:
-
Cool aqueous layer to 0°C.
-
Add 1M HCl dropwise.
-
STOP when pH reaches 3.0 - 4.0 (Typical pI range for these acids).
-
Note: If you go to pH 1, the pyrazole protonates and redissolves.
-
-
Filtration: A white precipitate should form. Filter and wash with ice-cold water .
DOT Diagram: Work-up Decision Tree
Caption: Decision tree for maximizing recovery during the critical work-up phase.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing during acidification. Why?
Diagnosis: Presence of impurities (unreacted ester or hydrazine) or too rapid acidification. Fix:
-
Ensure the initial basic wash (Step 3 above) was thorough.
-
Seeding: Save a tiny crystal from a previous batch. Add it when the solution turns cloudy.
-
Slower Acidification: Use a syringe pump or very slow addition of HCl. Rapid pH changes trap impurities that prevent lattice formation.
Q2: I see the product on TLC, but after workup, the mass balance is <20%.
Diagnosis: You likely over-acidified. At pH < 1, the pyrazole nitrogen protonates (
Q3: The melting point is lower than reported, and NMR shows "broad" peaks.
Diagnosis: Trapped Hydrazine or Water. Pyrazoles are excellent hydrogen bond donors/acceptors and hold onto solvents.
Fix: Recrystallize from Ethanol/Water (9:1) . Dry in a vacuum oven at 50°C over
Q4: Can I use microwave irradiation to improve the condensation yield?
Answer: Yes, but with caution. Microwaves accelerate the reaction (5-10 mins vs 2 hours) but can cause local superheating leading to decarboxylation. Protocol: Set max temp to 80°C and use a sealed vessel with Ethanol. Yield improvements of 10-15% are common due to cleaner reaction profiles [1].
References
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Synthesis, 2022. Link
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 2022. Link
-
Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents (Bayer CropScience), 2013. Link
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry, 2020. Link
-
Purification of Pyrazoles via Acid Addition Salts. Google Patents, 2011. Link
Technical Support Center: Pyrazolone Synthesis & Optimization
Introduction: The Pyrazolone Scaffold
Pyrazolone derivatives (e.g., Edaravone, Metamizole) are privileged structures in drug discovery due to their anti-inflammatory, antioxidant, and neuroprotective properties. However, the classical Knorr Pyrazole Synthesis —the condensation of hydrazines with
This guide functions as a Tier-3 Technical Support resource. It bypasses basic textbook definitions to address specific failure modes with mechanistic root-cause analysis and self-validating correction protocols.
Module 1: Regioselectivity & Isomer Control
The Issue:
When reacting a mono-substituted hydrazine (
Mechanism & Causality: The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers (ketone vs. ester).
-
Standard Knorr: The terminal
is more nucleophilic (less sterically hindered) and typically attacks the most electrophilic carbonyl (the ketone) first. This leads to the 1-substituted-3-methyl-5-pyrazolone (assuming ethyl acetoacetate substrate). -
Side Reaction: If the reaction conditions (pH/Solvent) alter the electrophilicity of the carbonyls or the protonation state of the hydrazine, the internal nitrogen (
) may attack, or the ester may be attacked first, leading to the unwanted isomer.
Troubleshooting Guide: Regio-Control
| Symptom | Root Cause | Corrective Protocol |
| Mixed Isomers (approx. 1:1) | Lack of electronic bias. In neutral solvents (EtOH), the difference in reaction rates is insufficient. | Switch to Acidic Media (AcOH): Protonation of the ketone makes it significantly more electrophilic than the ester, forcing the terminal |
| Wrong Isomer (Inverse Addition) | Steric Control Override. Bulky R-groups on hydrazine prevent internal N attack. | Solvent Switch: Use fluorinated alcohols (e.g., TFE, HFIP). These solvents activate the carbonyls via H-bonding, often enhancing regioselectivity toward the kinetic product [1]. |
| Incomplete Cyclization | Hydrazone Stalling. The intermediate hydrazone forms but fails to cyclize onto the ester. | Thermal/Base Push: Isolate the hydrazone intermediate and reflux in basic conditions (NaOEt/EtOH) to force the intramolecular amidation. |
Visualization: Regioselectivity Decision Tree
Caption: Decision tree illustrating how acidic conditions enforce regioselectivity by activating the ketone moiety.
Module 2: The "C4" Reactivity Problem (Bis-Pyrazolones)
The Issue:
The reaction mixture turns pink, red, or brown, and LC-MS shows a mass corresponding to
Mechanism & Causality:
The C4 position of the pyrazolone ring is an active methylene group. It is highly acidic (
-
Oxidative Coupling: In the presence of oxygen and trace metals, two pyrazolone radicals couple at C4.
-
Knoevenagel Condensation: If unreacted ketone or aldehyde impurities are present, the C4 position will condense with them, forming colored alkylidene derivatives [2].
Troubleshooting Guide: C4 Stabilization
Q: My product is turning pink upon filtration. Why? A: This is "Rubazonic Acid" formation (oxidative coupling). The solid state is stable, but the solution state in air is reactive.
-
Protocol: Perform the synthesis and recrystallization under an inert atmosphere (
or Ar). Add a trace antioxidant (e.g., ascorbic acid or sodium metabisulfite) during the workup if the compound is particularly sensitive.
Q: I see a dimer impurity that resists recrystallization. A: This is likely the chemically bonded bis-pyrazolone.
-
Protocol:
-
Degas Solvents: Sparge all reaction solvents with Argon for 15 minutes prior to use.
-
Stoichiometry Check: Ensure the hydrazine is not in large excess, as it can act as a bridging ligand in rare cases, but more commonly, excess base promotes the enolate formation required for oxidative coupling.
-
Visualization: C4 Side Reaction Landscape
Caption: The C4 position is the "Achilles' heel" of pyrazolones, susceptible to both oxidation and unwanted condensation.
Module 3: Hydrazine Management (Azine Formation)
The Issue:
Instead of cyclizing, the hydrazine reacts with two equivalents of the
Corrective Protocol:
-
Inverse Addition: Do not add hydrazine to the ketone. Add the ketone slowly to a solution of hydrazine. This ensures a high local concentration of hydrazine relative to the ketone, favoring mono-hydrazone formation (the precursor to cyclization) over azine formation.
-
Temperature Control: Keep the initial mixing temperature low (
) to favor the kinetic hydrazone formation, then heat to reflux to drive the cyclization [3].
Module 4: Analytical Troubleshooting (Tautomerism)
The Issue: Users often report that their NMR spectra "do not match the structure" because they see no C4-methylene protons (expected singlet/doublet), or they see an OH peak instead of a Carbonyl.
Explanation: Pyrazolones exist in a solvent-dependent equilibrium of three tautomers: CH-form (keto), OH-form (phenol), and NH-form (imine).
| Solvent | Predominant Tautomer | NMR Characteristic |
| CDCl3 (Non-polar) | CH-form (Keto) | Sharp singlet/doublet at ~3.5 ppm (C4-H). Carbonyl signal ~170 ppm. |
| DMSO-d6 (Polar/H-bond acceptor) | OH-form (Enol) | Loss of C4 signal (becomes vinylic/aromatic). Broad OH peak >10 ppm. |
| Methanol-d4 | Mixed/NH-form | Complex spectra; often broadened signals due to rapid exchange. |
Self-Validating Test: If you suspect your product is the wrong isomer or has degraded, run the NMR in CDCl3 first. If solubility is poor and you must use DMSO, expect the OH-form [4]. Do not interpret the lack of a C4-methylene peak in DMSO as a failed synthesis.
References
-
BenchChem Technical Support. (2025).[1][2] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
-
ResearchGate. (2025). Mechanism leading to the formation of the targeted pyrazolone. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from
-
Indian Academy of Sciences. (2025). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from
Sources
avoiding regioisomer formation in pyrazole synthesis
Welcome to the Heterocycle Synthesis Technical Support Center. Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Regioisomer Challenge
You are likely here because your LC-MS shows two peaks with identical mass but different retention times, or your NMR suggests your pyrazole substituent is sitting at position 5 when you desperately needed it at position 3.
In pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or the alkylation of NH-pyrazoles—regioselectivity is the primary failure mode. The thermodynamic and kinetic barriers between the 1,3- and 1,5-isomers are often low, leading to "statistical" mixtures that are a nightmare to purify.
This guide moves beyond basic textbook definitions. We will troubleshoot the causality of these mixtures and provide protocol-level fixes to force the reaction toward a single isomer.
Module 1: The Knorr Cyclocondensation (Hydrazine + 1,3-Dicarbonyl)[1]
User Complaint: "I reacted methylhydrazine with my unsymmetrical diketone, and I got a 60:40 mixture. How do I shift this to >95:5?"
Root Cause Analysis
The Knorr mechanism is a race between two nucleophilic attacks.
-
The Hydrazine: Methylhydrazine (
) has two nitrogens. The (terminal) is sterically more accessible but less electron-rich than the (internal). -
The Diketone: Your 1,3-dicarbonyl has two electrophilic carbons.[1] Their reactivity is dictated by the steric bulk and electronic nature of their neighbors (
vs ).[2]
The "Golden Rule" of Knorr Selectivity: The most nucleophilic nitrogen attacks the most electrophilic carbonyl first. This initial attack determines the final regiochemistry.
Troubleshooting & Optimization
| Factor | Diagnostic Question | Corrective Action | Mechanism |
| Sterics | Is one R-group significantly bulkier (e.g., t-Butyl)? | Leverage Bulk: The terminal | Steric approach control. |
| Electronics | Do you have a | Leverage Hard/Soft Acid-Base: The terminal | Electronic activation of |
| Solvent | Are you using EtOH or MeOH? | Switch to HFIP or AcOH: Protic, acidic solvents can protonate the hydrazine or carbonyl, altering the hardness/softness profile. | Solvation shell effects. |
| pH | Is the reaction neutral? | Use HCl salts: Using hydrazine hydrochloride often reverses selectivity compared to the free base. | Protonation of the most basic N first. |
Protocol 1.1: Regioselective Synthesis of Trifluoromethyl Pyrazoles
Targeting the 5-CF3 isomer specifically.
Context:
Step-by-Step:
-
Reagents: Dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv) in Ethanol (0.5 M).
-
Acidification: Add concentrated HCl (0.1 equiv) to catalyze the attack at the most electrophilic carbon.
-
Addition: Add Methylhydrazine (1.1 equiv) dropwise at 0°C (Kinetic Control).
-
Note: Low temperature prevents the thermodynamic equilibration to the other isomer.
-
-
Workup: Stir for 2 hours. Evaporate solvent.[3]
-
Result: The terminal
attacks the -adjacent carbonyl. The final product is predominantly 1-methyl-5-phenyl-3-(trifluoromethyl)pyrazole .-
Correction Note: If you want the 5-trifluoromethyl isomer, you must reverse the nucleophile's attack preference or use a surrogate like a trifluoro-enone (See Reference 1).
-
Module 2: N-Alkylation of Pre-formed Pyrazoles
User Complaint: "I have a 3-substituted NH-pyrazole. When I add MeI and base, I get the wrong isomer (or a mix)."
Root Cause Analysis
In solution, an NH-pyrazole exists in rapid tautomeric equilibrium (
-
Tautomer A: Lone pair is on
. -
Tautomer B: Lone pair is on
.
When you deprotonate with a base (e.g.,
The "Lone Pair" Decision Matrix
Figure 1: Decision matrix for predicting major regioisomer during N-alkylation of pyrazoles.
Protocol 2.1: Forcing Proximal Alkylation (The "Impossible" Isomer)
To alkylate the nitrogen next to a bulky or withdrawing group (overcoming steric bias), you must use Transient Protecting Groups or Metal Chelation .
Method: Magnesium-Mediated Chelation
-
Substrate: 3-Phenyl-1H-pyrazole.
-
Solvent: Anhydrous THF (0.2 M).
-
Base: Use MeMgBr (Methyl Magnesium Bromide) instead of NaH.
-
Reagent: Add the alkyl halide.
-
Outcome: The coordination sphere directs the alkylation to the more hindered nitrogen (N2), reversing standard selectivity.
Module 3: Advanced Regiodivergent Strategies
User Complaint: "Neither Knorr nor Alkylation is working. I need 100% purity for a crystallography screen."
Senior Scientist Note: When classical methods fail, stop fighting thermodynamics. Switch to Regiodivergent Synthesis using cross-coupling.
Strategy: The Halogen Dance & Cross-Coupling
Instead of building the ring with the substituent, build a generic halogenated ring and place the substituent later.
| Target Isomer | Synthetic Route | Reference |
| 1,3-Disubstituted | Synthesize 1-methyl-3-bromopyrazole . Perform Suzuki-Miyaura coupling with | [2] |
| 1,5-Disubstituted | Synthesize 1-methyl-5-bromopyrazole (via lithiation of 1-methylpyrazole). Perform Negishi coupling. | [3] |
| 1,4-Disubstituted | Direct electrophilic halogenation of 1-methylpyrazole (goes to C4). Coupling at C4. | [3] |
Protocol 3.1: Lithiation-Directed Synthesis (Knochel Method)
Accessing the 5-substituted isomer exclusively.
-
Start: 1-Methylpyrazole (commercially available, cheap).
-
Reagent: n-BuLi (1.1 equiv) in THF at -78°C .
-
Why: The C5 proton is the most acidic due to the inductive effect of N1.
-
-
Quench: Add your electrophile (e.g.,
, , ). -
Result: Exclusive formation of the 1,5-substituted product. No 1,3-isomer is chemically possible.
Summary of Regioselectivity Rules
Figure 2: Workflow summary for selecting the correct synthetic lever.
References
-
Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Organic Letters, vol. 14, no. 10, 2012. Link
-
Larsen, M. A., et al. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles." Journal of Organic Chemistry, vol. 80, no. 12, 2015. Link
-
Despotopoulou, C., et al. "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters, vol. 11, no. 15, 2009. Link
-
Kula, K., et al. "Regioselectivity in the Synthesis of Pyrazoles."[10] Molecules, vol. 26, no.[9] 12, 2021. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. youtube.com [youtube.com]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Knorr Pyrazole Synthesis Optimization
Topic: Troubleshooting Low Yield & Regioselectivity Issues
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Diagnostic Workflow: The "Low Yield" Triage
Before altering reaction parameters, identify where the yield loss occurs. Low yield is often a symptom of three distinct pathologies: conversion failure, regioselectivity loss, or isolation inefficiency.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in pyrazole synthesis.
Critical Troubleshooting Guide (FAQ)
Category A: Regioselectivity (The "Wrong Isomer" Problem)
Q: I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I get a 1:1 mixture or the wrong isomer. How do I direct the cyclization?
A: Regiocontrol in Knorr synthesis is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
-
The Mechanism: The reaction proceeds via an initial hydrazone intermediate. The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
The Solution (Solvent Switch): Switch from Ethanol (EtOH) to Fluorinated Alcohols (TFE or HFIP).[1]
-
Why? Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen-bond donors (HBD). They selectively activate the harder carbonyl oxygen and stabilize specific transition states, often flipping selectivity from 1:1 to >95:5.
-
Protocol: Run the reaction in TFE or HFIP at room temperature. This is particularly effective for trifluoromethyl-containing diketones [1].
-
Q: Can pH adjustment fix my regioselectivity?
A: Yes, but it is substrate-dependent.
-
Acidic Conditions: Protonation of the hydrazine decreases the nucleophilicity of the substituted nitrogen (sterically accessible but less basic), forcing the terminal NH₂ to attack first.
-
Basic Conditions: The substituted nitrogen often becomes the primary nucleophile.
-
Recommendation: If neutral conditions fail, try buffering with Acetic Acid (acidic) or Triethylamine (basic) to invert the nucleophilic attack sequence [2].
Category B: Reaction Stalling & Kinetics
Q: My starting material (SM) is not consumed even after refluxing in ethanol. What is wrong?
A: You likely have a "pH Mismatch."
-
The Trap: The Knorr reaction requires acid catalysis to activate the carbonyl (C=O
C=OH ). However, hydrazines are bases. If the media is too acidic, the hydrazine is fully protonated (R-NH-NH ) and loses nucleophilicity. If too basic, the carbonyl is not activated. -
The Fix:
-
Check pH: Ensure the reaction is weakly acidic (pH 4–5). Glacial acetic acid is often the ideal solvent/catalyst balance.
-
Water Scavenging: The reaction releases 2 equivalents of water. In reversible systems, water accumulation halts conversion. Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap if using non-polar solvents like Toluene.
-
Q: The reaction turns a dark "sinful" red/yellow, and yield is low. What is this?
A: This indicates oxidation of the hydrazine or formation of azines (where one hydrazine bridges two ketones).
-
The Fix:
-
Inert Atmosphere: Hydrazines (especially phenylhydrazine) are air-sensitive. Run strictly under Nitrogen/Argon.
-
Stoichiometry: Ensure a slight excess of hydrazine (1.1–1.2 eq). Azines form when the diketone is in excess [3].
-
Category C: Isolation & Workup
Q: My crude LCMS looks great, but the product "oils out" during workup, and I lose it during crystallization.
A: Pyrazoles are often amphoteric and can be surprisingly soluble in water depending on pH.
-
The Fix:
-
pH Swing: If your product has a free NH (unsubstituted pyrazole), it is acidic (pKa ~14). Ensure the aqueous layer is neutral or slightly acidic (pH 6) during extraction to keep it protonated and organic-soluble.
-
The "Crash" Method: Do not rotovap to dryness immediately. Pour the ethanolic reaction mixture directly into ice-cold water with vigorous stirring. If an oil forms, scratch the glass or add a seed crystal.
-
Solvent Swap: If oiling persists, dissolve the crude oil in a minimum amount of hot Ethyl Acetate and add Hexanes dropwise until turbid.
-
Mechanistic Insight: The Regioselectivity Fork
Understanding the competing pathways is essential for troubleshooting isomer ratios.
Figure 2: Competing mechanistic pathways determining regioselectivity. Path selection is heavily influenced by solvent polarity and pH.
The "Gold Standard" Optimized Protocol
This protocol is designed to minimize common yield-killing side reactions (azine formation) and maximize regiocontrol.
Reagents:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Hydrazine derivative (1.1 equiv) — Freshly distilled or high purity
-
Solvent: Ethanol (Standard) or HFIP (For difficult regioselectivity)[1]
-
Catalyst: Glacial Acetic Acid (10 mol% or used as co-solvent)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen solvent (0.5 M concentration).
-
Temperature Control:
-
Exothermic Check: Cool the solution to 0°C in an ice bath. The initial condensation is often exothermic.
-
-
Addition: Add the hydrazine derivative (1.1 equiv) dropwise over 10–15 minutes.
-
Note: If using hydrazine hydrochloride salts, add 1.1 equiv of Sodium Acetate to buffer the solution.
-
-
Catalysis: Add Glacial Acetic Acid (catalytic amount, or up to 20% v/v if reaction is sluggish).
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS after 1 hour.
-
Checkpoint: If conversion is <50%, heat to reflux (or 50°C if using HFIP).
-
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture to ~25% of its original volume.
-
Pour slowly into 10 volumes of ice-water with vigorous stirring.
-
Filter the precipitate.[2] Wash with cold water (x2) and cold hexanes (x1).
-
-
Purification: If recrystallization is needed, use EtOH/Water or EtOAc/Heptane.
Data: Solvent Effects on Regioselectivity
Table 1: Impact of solvent choice on regioselectivity for trifluoromethyl-substituted diketones (Representative Data [1]).
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Regioisomer Ratio (A:B) | Yield (%) |
| Ethanol | 24.5 | 0.83 | 65 : 35 | 78% |
| Toluene | 2.4 | 0.00 | 55 : 45 | 60% |
| TFE (Trifluoroethanol) | 26.7 | 1.51 | 92 : 8 | 85% |
| HFIP (Hexafluoroisopropanol) | 16.7 | 1.96 | >98 : 2 | 94% |
References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Aggarwal, R., et al. (2013). "Regioselective synthesis of some new 1,3,5-substituted pyrazoles." Journal of Chemical Sciences, 125, 1079–1087. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 30: Heterocycles). Link
Sources
scale-up synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Technical Support Center: Scale-Up Synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid
To: Research & Process Development Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Guide for Scale-Up & Isolation of 3-Carboxy-5-Pyrazolones
Executive Summary
The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (also known as 3-carboxy-5-pyrazolone) is a deceptive transformation.[1] While the chemistry appears simple—a condensation of diethyl oxalacetate and hydrazine—scale-up introduces severe bottlenecks in exotherm control , impurity profiles , and product isolation due to the molecule's high water solubility and tautomeric complexity.
This guide replaces standard operating procedures with a troubleshooting-first approach , addressing the specific failure modes encountered at multigram to kilogram scales.
Module 1: Reaction Engineering & Thermodynamics
Core Protocol: The most robust scale-up route involves a two-stage process: (1) Formation of the ethyl ester intermediate, followed by (2) Hydrolysis to the free acid. Direct acidification of the one-pot reaction often traps inorganic salts, complicating downstream processing.[1]
Critical Workflow Diagram
Figure 1: Two-stage synthetic workflow designed to minimize salt entrapment and manage heat load.[1]
Troubleshooting Reaction Issues
| Issue | Root Cause Analysis | Corrective Action |
| Thermal Runaway | Hydrazine addition is highly exothermic.[1] At scale, the surface-area-to-volume ratio decreases, trapping heat.[1] | Dosing Control: Use a dosing pump.[1] Maintain reactor jacket at -10°C. Limit addition rate to ensure internal temp |
| "Bis" Impurity | Formation of azine-linked dimers due to excess hydrazine reacting with two carbonyls.[1] | Stoichiometry: Use exactly 0.95–0.98 eq. of hydrazine initially.[1] Monitor by HPLC before adding the final aliquot. Avoid large excesses. |
| Dark/Tarry Product | Oxidation of the pyrazolone ring or thermal decarboxylation. | Inert Atmosphere: Sparge solvents with |
Module 2: Isolation & Purification (The Bottleneck)
The Challenge: The target acid is amphoteric and highly water-soluble, making standard filtration difficult. Users often report "no precipitate" after acidification.[1]
FAQ: "I acidified the reaction mixture to pH 1, but nothing precipitated. What now?"
Diagnosis: You are likely fighting the "Salting-In" effect.[1] The high ionic strength from neutralizing the sodium salt (from the starting material) and the NaOH (from hydrolysis) increases the solubility of your organic acid.
Protocol 1: The Isoelectric Precipitation (Preferred)
-
Cooling: Chill the hydrolysis mixture to
. Solubility drops significantly with temperature.[1] -
Acid Choice: Use Conc. HCl (37%) rather than dilute acid to minimize volume expansion.[1]
-
Target pH: Do not just "acidify." Titrate slowly to pH 1.5 – 2.0 .
-
Note: Going too low (pH < 0.[1]5) can protonate the pyrazole nitrogen, forming a soluble cation salt (
).
-
-
Induction: If no solid forms, seed with pure crystal and stir for 4–6 hours (Ostwald ripening).
Protocol 2: The "Dry & Extract" Method (Rescue) If precipitation fails:
-
Evaporate the aqueous solution to complete dryness under reduced pressure (keep bath
). -
You will have a solid mixture of Product + NaCl .[1]
-
Trituration: Add Acetonitrile or Ethanol (anhydrous) to the solid residue.
-
Filter off the salt.[1]
-
Concentrate the filtrate to obtain the product.[1]
Module 3: Analytical Troubleshooting (Tautomerism)
The Challenge: Users frequently reject pure batches because NMR spectra show "split peaks" or "missing protons," assuming degradation.
Scientific Insight: 5-Pyrazolones exist in a dynamic equilibrium of three tautomers: CH-form , OH-form (enol), and NH-form .[1] The ratio depends heavily on the solvent.
Tautomeric Equilibrium Diagram
Figure 2: The tri-state equilibrium. In DMSO-d6, the OH/NH forms often predominate, while CDCl3 favors the CH/NH forms.
FAQ: "My HPLC peaks are splitting/broadening."
-
Cause: The interconversion rate of tautomers is on the same time scale as the chromatographic separation.
-
Solution:
FAQ: "Carbon NMR shows a peak at 40-50 ppm, but I expect aromatic signals."
-
Answer: This is the C-4 methylene carbon of the CH-form (keto-tautomer).[1] It is normal and confirms the structure. It does not indicate saturation of the double bond by impurity.
Module 4: Safety & Compliance
Hazard Focus: Hydrazine Hydrate
-
Toxicity: Potent hepatotoxin and suspected carcinogen.[1]
-
Explosion Risk: Anhydrous hydrazine is unstable.[1] Ensure you are using Hydrazine Hydrate (55-64% solution) .[1]
-
Decontamination: Spills should be neutralized immediately with dilute hypochlorite (bleach) solution, which oxidizes hydrazine to nitrogen gas.
References
-
Reaction Mechanism & Tautomerism
-
Scale-Up Protocols
-
Safety Data
-
Compound Data
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S | CID 80814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Ultimate Guide to Decarboxylation: How to Decarb Weed [weedmaps.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. echemi.com [echemi.com]
- 6. 4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | CAS 118-47-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [dyestuffintermediates.com]
- 8. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Comparative Analysis of the Biological Activity of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid and Its Ester Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid serves as a key intermediate for the synthesis of a variety of potentially therapeutic compounds. A common derivatization strategy to modulate the physicochemical and biological properties of a carboxylic acid-containing lead compound is its conversion to an ester. This guide provides a comparative analysis of the biological activity of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its ester derivatives, supported by experimental data from analogous pyrazole systems and established evaluation protocols.
The Influence of Esterification on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The conversion of the carboxylic acid moiety to an ester group can significantly impact a molecule's biological activity through several mechanisms:
-
Increased Lipophilicity: Esterification generally increases the lipophilicity of a compound. This can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membranes of cancer cells, potentially leading to increased intracellular concentrations and greater efficacy.
-
Modulation of Target Binding: The carboxylic acid group may be directly involved in binding to a biological target through hydrogen bonding or ionic interactions. Esterification alters this functional group, which can either enhance or diminish binding affinity depending on the specific nature of the target's active site.
-
Pro-drug Strategy: In some cases, ester derivatives can act as pro-drugs. Once inside the body or target cell, esterases can hydrolyze the ester back to the active carboxylic acid form. This strategy can be employed to improve oral bioavailability and pharmacokinetic profiles.
While direct comparative studies on 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its esters are limited in publicly available literature, research on analogous pyrazole-3-carboxylic acid derivatives provides valuable insights. For instance, studies on various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory activity, suggesting that the ester form is compatible with biological activity.[3][4]
Comparative Biological Evaluation: Antimicrobial and Anticancer Activities
The following sections outline the expected trends in antimicrobial and anticancer activities when comparing the parent carboxylic acid with its ester derivatives, based on general principles and data from related pyrazole compounds.
Antimicrobial Activity
Pyrazole derivatives are known to possess antibacterial and antifungal properties.[5][6] The efficacy of these compounds is often determined by their ability to penetrate the microbial cell wall and inhibit essential cellular processes.
Hypothetical Comparative Antimicrobial Activity
| Compound | Structure | Expected MIC (μg/mL) vs. Gram-Positive Bacteria | Expected MIC (μg/mL) vs. Gram-Negative Bacteria | Rationale |
| 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | R = H | Moderate to Low | Low | The polar carboxylic acid group may limit penetration of the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria. |
| Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | R = CH₂CH₃ | High to Moderate | Moderate | Increased lipophilicity due to the ethyl ester may enhance cell wall penetration, potentially leading to lower MIC values (higher activity) compared to the parent acid.[7] |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively investigated, with many compounds showing promising cytotoxic effects against various cancer cell lines.[8][9][10] The MTT assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of potential anticancer agents.
Hypothetical Comparative Anticancer Activity
| Compound | Structure | Expected IC₅₀ (µM) vs. Cancer Cell Line (e.g., MCF-7) | Rationale |
| 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | R = H | Moderate | The polarity of the carboxylic acid may influence cellular uptake and interaction with intracellular targets. |
| Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | R = CH₃ | Lower than parent acid | Esterification can increase membrane permeability, leading to higher intracellular concentrations and potentially greater cytotoxicity. Studies on pyrazole-based analogues have shown that ethyl and methyl carboxylates exhibit significant cytotoxicity against human colorectal cancer cell lines.[11][12] |
Note: This table is illustrative and based on general trends observed in related compound series. IC₅₀ values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
To empirically determine and compare the biological activities of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its ester derivatives, the following standardized protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for determining the antimicrobial susceptibility of a compound.[1]
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its ester derivatives in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a standard antibiotic (e.g., ciprofloxacin) for use as a positive control.
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds and the standard antibiotic in broth to achieve a range of desired concentrations.
-
Add the prepared inoculum to each well.
-
Include a positive control (inoculum in broth without any compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Assessment of Anticancer Activity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for the MTT assay to evaluate the cytotoxicity of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, its ester derivatives, and a standard anticancer drug (e.g., doxorubicin) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
The esterification of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a viable strategy to modulate its biological activity. Based on established structure-activity relationships for pyrazole derivatives, it is hypothesized that ester derivatives may exhibit enhanced antimicrobial and anticancer activities compared to the parent carboxylic acid, primarily due to increased lipophilicity and improved cell permeability. However, this is a generalized prediction, and the actual effect will depend on the specific ester and the biological target. The provided experimental protocols offer a robust framework for the empirical evaluation and direct comparison of these compounds, which is essential for advancing the development of novel pyrazole-based therapeutic agents.
References
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved from [Link]
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Bioorganic & Medicinal Chemistry, 17(11), 3873-3881.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8035-8047.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). Kaunas University of Technology.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2012). Molecules, 17(10), 11543-11557.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules, 27(12), 3745.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. PubChem. Retrieved from [Link]
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry, 35(10), 2291-2297.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Recent Trends in Biochemistry.
- Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). Molecules, 26(7), 2008.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). Molecules, 26(22), 6934.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4885-4900.
- SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1, 3, 4- OXADIAZOLE COMPOUNDS OF 5-AMINO PYRAZOLE. (2017).
- Synthesis, Biological Evaluation and 3D-QSAR of 1,3,5-Trisubstituted-4,5- Dihydro-(1H)-Pyrazole Derivatives as Potent and Highly Selective Monoamine Oxidase A Inhibitors. (n.d.).
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3325-3331.
-
Structure activity relationship of... (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). Medicinal Chemistry Research, 23(11), 4745-4756.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023).
Sources
- 1. jocpr.com [jocpr.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Researcher's Compass: A Comparative Guide to Computational Docking of Pyrazole Carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the pyrazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Computational docking has become an indispensable tool in elucidating the molecular basis of these activities, enabling the rational design of more potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of computational docking studies on various pyrazole carboxylic acid derivatives, supported by experimental data from recent literature. We will explore their interactions with diverse biological targets, dissect the methodologies employed, and offer insights into the structural determinants of their activity.
The Versatility of the Pyrazole Scaffold: A Tale of Diverse Targets
The therapeutic potential of pyrazole carboxylic acid derivatives stems from their ability to interact with a wide array of biological macromolecules. This section compares the docking-elucidated binding modes and affinities of these compounds against several key protein targets.
Targeting Cancer: Inhibiting Kinases and Enzymes
The fight against cancer is a major focus for the application of pyrazole derivatives. Docking studies have been instrumental in understanding their mechanism of action against various cancer-related proteins.
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several studies have synthesized and evaluated pyrazole derivatives as VEGFR-2 inhibitors.[4] For instance, a series of pyrazole-conjugated pyrazoline, triazolopyrimidine, and pyrazolone moieties were investigated for their anticancer efficiency against human breast cancer MCF-7 cells.[4] Molecular docking studies of the most promising derivatives highlighted their binding modes and interactions with the amino acid residues of the VEGFR-2 enzyme.[4]
EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Pyrazole-linked pyrazoline derivatives with a carbothioamide tail have been designed and evaluated as EGFR kinase inhibitors.[5][6] Docking studies of the most potent compounds suggested that they can bind to the hinge region of the ATP binding site of EGFR tyrosine kinase, mimicking the binding pose of the standard drug gefitinib.[5][6]
CYP1A1 Enzyme: The Cytochrome P450 1A1 (CYP1A1) enzyme is involved in the metabolic activation of procarcinogens. A series of pyrazole derivatives were synthesized from pongamol and evaluated for their anticancer activity. Docking studies of these compounds were performed against CYP1A1 to understand their binding interactions.[7]
Table 1: Comparative Docking Data of Pyrazole Derivatives as Anticancer Agents
| Derivative Class | Target | Key Interacting Residues (Example) | Docking Score (Example) | Reference |
| Pyrazole-conjugated pyrazoline | VEGFR-2 | Cys919, Asp1046 (H-bonds) | - | [4] |
| Pyrazole-linked pyrazoline | EGFR | Met793 (H-bond) | - | [5][6] |
| Pyrazole-indolin-2-one | (Not Specified) | - | -5.972 to -3.127 | [8] |
| Pongamol-derived pyrazoles | CYP1A1 | - | Good binding scores reported | [7] |
Combating Microbial Infections
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have shown promise in this area.
Bacterial Targets: Docking studies on pyrano[2,3-c] pyrazole derivatives have been performed against bacterial proteins like E. coli MurB and S. aureus DNA gyrase B to elucidate their mechanism of action.[9] The results indicated that some derivatives exhibit strong binding affinities, suggesting their potential as inhibitors of bacterial cell wall synthesis and DNA replication.[9] Another study on pyrazole-thiobarbituric acid derivatives also employed molecular docking to understand their antibacterial and antifungal activities.[10][11]
Table 2: Comparative Docking Data of Pyrazole Derivatives as Antimicrobial Agents
| Derivative Class | Target | Binding Affinity (kcal/mol) (Example) | Key Interactions (Example) | Reference |
| Pyrano[2,3-c] pyrazole | S. aureus DNA gyrase B | - | H-bonds | [9] |
| Pyrano[2,3-c] pyrazole | E. coli MurB | - | H-bonds | [9] |
| Pyrazole-thiobarbituric acid | (Not Specified) | - | - | [10][11] |
Addressing Inflammatory and Neurodegenerative Diseases
Cyclooxygenase (COX) Inhibition: Pyrazole carboxamide derivatives are known for their anti-inflammatory properties, primarily through the inhibition of COX enzymes.[12] Docking studies have been crucial in understanding the selective inhibition of COX-2 over COX-1, which is key to reducing gastrointestinal side effects associated with traditional NSAIDs.[12]
Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, pyrazole carboxamide derivatives have been investigated as dual inhibitors of MAO-B and AChE.[13] In silico docking studies helped in identifying compounds with favorable binding interactions within the active sites of both enzymes.[13]
Carbonic Anhydrase Inhibition: Pyrazole-carboxamides and pyrazole-3,4-dicarboxamides bearing sulfonamide moieties have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes.[14][15] Molecular docking studies have been instrumental in understanding the binding mechanisms of the most active compounds and comparing them with the reference inhibitor acetazolamide.[14][15]
A Step-by-Step Guide to a Typical Computational Docking Workflow
To ensure the trustworthiness and reproducibility of docking studies, a well-defined and validated protocol is essential. The following workflow is a synthesis of methodologies commonly reported in the literature for studying pyrazole carboxylic acid derivatives.
Experimental Protocol: Computational Docking
-
Protein Preparation:
-
Acquisition: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Preprocessing: Remove water molecules, ligands, and any other heteroatoms not essential for the interaction.
-
Protonation: Add polar hydrogen atoms to the protein structure, which is crucial for forming hydrogen bonds.
-
Energy Minimization: Perform a brief energy minimization to relieve any steric clashes in the protein structure.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the pyrazole carboxylic acid derivatives using a chemical drawing tool.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform geometry optimization using a suitable force field (e.g., MMFF94).
-
Tautomeric and Ionization States: Generate possible tautomeric and ionization states of the ligands at a physiological pH.
-
-
Docking Simulation:
-
Binding Site Definition: Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Algorithm: Choose an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Execution: Run the docking simulation to generate a series of possible binding poses for each ligand within the defined binding site.
-
-
Post-Docking Analysis:
-
Scoring: Rank the generated poses based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy).
-
Visual Inspection: Visually inspect the top-ranked poses to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Comparative Analysis: Compare the docking results of different derivatives and with known inhibitors to draw structure-activity relationships (SAR).
-
Visualizing the Process and Interactions
Diagrams are essential for conceptualizing complex workflows and molecular interactions.
Caption: A generalized workflow for computational docking studies.
Caption: Key interactions of a pyrazole derivative in a protein binding site.
Conclusion: Guiding Future Drug Discovery
Computational docking has proven to be a powerful and cost-effective strategy in the exploration of pyrazole carboxylic acid derivatives as potential therapeutic agents. The studies reviewed here demonstrate a clear correlation between in silico predictions and in vitro experimental results, underscoring the predictive power of this approach. By providing a comparative overview of methodologies and findings across various biological targets, this guide aims to equip researchers with the knowledge to design and execute more effective computational studies, ultimately accelerating the discovery and development of novel drugs based on the versatile pyrazole scaffold.
References
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Google Books.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). National Center for Biotechnology Information.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). Google Books.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). National Center for Biotechnology Information.
- Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. (n.d.). Repository of Research and Investigative Information.
- Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors. (n.d.). National Center for Biotechnology Information.
- Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2025, August 9). ResearchGate.
- Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. (2020, August). National Center for Biotechnology Information.
- Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). National Center for Biotechnology Information.
- Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016, October 9). MDPI.
- Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016, October 9). National Center for Biotechnology Information.
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024, December 25). Google Books.
- (PDF) Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2025, August 6). ResearchGate.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 6). Bentham Science.
- Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2020, July 27). Bentham Science.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025, August 8). ResearchGate.
- SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023, July 1). International Journal of Pharmaceutical Sciences and Research.
- Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. (n.d.). BenchChem.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009, June 1). National Center for Biotechnology Information.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazolone Tautomer Stability: A Technical Guide
Executive Summary
In medicinal chemistry, the 5-pyrazolone scaffold is a "privileged structure," serving as the core for analgesics (Metamizole), free radical scavengers (Edaravone), and ALS therapeutics.[1] However, its utility is complicated by a dynamic tautomeric equilibrium between three dominant forms: the CH-form (keto), OH-form (enol), and NH-form (imide).[1]
For drug development professionals, ignoring this equilibrium is a critical failure point.[1] The tautomeric state dictates lipophilicity (
The Tautomeric Landscape
The 5-pyrazolone ring does not exist as a static structure. It fluctuates based on the migration of a proton between N1, N2, C4, and the exocyclic oxygen.[1]
The Three Dominant Tautomers
-
CH-form (1H-pyrazol-5(4H)-one): Characterized by a
hybridized C4 carbon.[1] Often non-aromatic but stable in non-polar environments. -
OH-form (1H-pyrazol-5-ol): The aromatic enol form.[1] Stabilized by hydrogen bond acceptors.
-
NH-form (1,2-dihydro-3H-pyrazol-3-one): The hydrazone-like keto form, often dominant in aqueous media.[1]
Visualization of the Equilibrium
The following diagram illustrates the proton migration pathways and the energetic relationship between the species.
Figure 1: Tautomeric equilibrium triad of 1-substituted-3-methyl-5-pyrazolone. The shift is driven by solvent dielectric constants and hydrogen bonding capacity.
Thermodynamic Stability Analysis
The stability of a specific tautomer is rarely intrinsic; it is extrinsic, defined by the solvation shell. Below is a comparative analysis of stability based on solvent interaction, derived from DFT calculations (B3LYP/6-31G**) and experimental NMR data.
Table 1: Solvent-Dependent Stability Profiles
| Solvent System | Dielectric ( | Dominant Tautomer | Mechanistic Rationale |
| Chloroform ( | 4.8 | CH-Form (>95%) | Non-polar solvents cannot stabilize the charge separation required for the NH or OH forms.[1] The CH-form minimizes dipole moments. |
| DMSO ( | 46.7 | OH-Form (~85%) | DMSO acts as a strong H-bond acceptor, stabilizing the hydroxyl proton of the enol form.[1] Aromaticity is restored. |
| Methanol ( | 32.7 | Mixed (OH/NH) | Protic solvents stabilize the NH-form through H-bond networks.[1] The CH-form is energetically penalized due to lack of aromaticity. |
| Water ( | 80.1 | NH-Form (Major) | High dielectric constant supports zwitterionic resonance contributors found in the NH-form.[1] |
Critical Insight: In drug formulation, crystallizing from ethanol vs. hexane can yield different polymorphs corresponding to different tautomers, drastically altering dissolution rates.[1]
Substituent Effects on Stability[1][2][3]
The R-groups at positions 1, 3, and 4 act as electronic levers, shifting the equilibrium.[1]
-
C4-Substituents (The "Acid" Trap):
-
Electron Withdrawing Groups (EWG) at C4 (e.g., -Cl, -NO2) increase the acidity of the C4-proton.[1]
-
Result: The equilibrium shifts away from the CH-form toward the OH/NH forms, as deprotonation becomes thermodynamically favorable.
-
-
N1-Aryl Substituents:
Experimental Validation Protocols
As a scientist, you cannot rely on literature values alone; you must validate the tautomer ratio in your specific formulation. Standard
Protocol: Quantitative Tautomer Assignment
Objective: Determine molar ratios of CH, OH, and NH forms.
Technique: Variable Temperature (VT)
Step-by-Step Workflow:
-
Solvent Selection: Prepare samples in both
(baseline for CH-form) and (baseline for OH-form).[1] -
Temperature Lock: Cool sample to -20°C or -40°C .
- Chemical Shift Analysis:
-
Coupling Constant Verification (
):
Analytical Workflow Diagram
Figure 2: Decision tree for NMR characterization of pyrazolone tautomers. Note the critical step of cooling to resolve fast-exchange broadening.
Case Study: Edaravone (MCI-186)
Edaravone (1-phenyl-3-methyl-5-pyrazolone) provides the definitive case study for stability issues in drug development.[1]
-
Solid State: X-ray crystallography confirms Edaravone crystallizes primarily in the CH-form (often referred to as the keto-form in older literature).
-
Solution State (Lipophilic): In
, it retains the CH-form .[1] This correlates with its ability to cross the blood-brain barrier (BBB), as the neutral keto form is less polar than the zwitterionic NH form.[1] -
Solution State (Hydrophilic): In biological fluids (simulated by DMSO/Water mixtures), the equilibrium shifts to the OH-form (enol) and NH-form .[1]
-
Clinical Implication: The radical scavenging mechanism (electron transfer) is dependent on the enolic hydrogen. Therefore, the drug must tautomerize in vivo to become active. Stability studies that only look at the solid dosage form (CH-form) fail to predict biological efficacy.
References
-
Abraham, R. J., et al. (2022).[3][4] "The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers." Journal of Solution Chemistry.
-
Holzer, W., et al. (2004).[1] "On the tautomerism of pyrazolones: The geminal 2J(C4,H) spin coupling constant as a diagnostic tool." Tetrahedron. [1]
-
Nascimento, J. P., et al. (2020).[1] "Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants." Journal of Saudi Chemical Society.
-
Elguero, J., et al. (1976).[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Classic foundational text for pyrazolone nomenclature).
-
BenchChem Technical Guides. (2025). "Tautomerism in Chloropyrazole Isomers: An In-depth Technical Guide."
Sources
Personal Protective Equipment (PPE) & Handling Guide: 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
[1][2]
Executive Summary & Hazard Identification
Substance Identity:
-
Chemical Name: 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid[1][2]
-
Common Synonyms: 5-Hydroxypyrazole-3-carboxylic acid (Tautomer); 3-Carboxy-5-pyrazolone.[1]
-
CAS Registry: Often associated with 1621-91-6 (general 1H-pyrazole-3-carboxylic acid tautomers) or specific derivative IDs depending on hydration/salt forms.[1]
Operational Risk Profile:
As a Senior Application Scientist, I must emphasize that while this compound is not typically classified as "highly toxic" (like cyanides), it presents a specific chronic sensitization and acute irritation risk profile common to pyrazolone scaffolds. The presence of the carboxylic acid moiety (
Core GHS Hazards:
Hierarchy of Controls & PPE Selection Strategy
Do not rely on PPE alone. The primary control for this fine powder must be engineering isolation (Fume Hood). PPE is your redundancy layer.
Respiratory Protection (Inhalation Risk)[4][5]
-
The Risk: Pyrazolone powders are often electrostatic and prone to aerosolization. Inhalation allows direct entry into the bloodstream via alveolar capillaries, bypassing first-pass metabolism.
-
Protocol:
-
Primary: Weigh inside a certified Chemical Fume Hood.
-
Secondary (if hood unavailable): Minimum N95 (US) or P2 (EU) particulate respirator.
-
Emergency: If a spill >10g occurs outside a hood, upgrade to a half-mask respirator with P100/HEPA cartridges.
-
Dermal Protection (Glove Selection Logic)
-
The Risk: Organic acids can permeate standard latex. Pyrazoles can act as haptens (sensitizers).
-
Selection Matrix:
-
Solid Handling: Nitrile (Disposable) .[8] Thickness
0.11 mm (4-5 mil).-
Why: Nitrile offers excellent physical abrasion resistance against crystalline solids.
-
-
Solution Handling (Aqueous/Alcohols): Nitrile (Double-gloved) .
-
Why: The acid is soluble in water/alcohols; double gloving prevents micro-pinhole exposure.
-
-
Solution Handling (DMSO/DMF): Laminate (Silver Shield/Norfoil) or Thick Butyl .
-
Why: This compound is often dissolved in DMSO for biological assays. Nitrile degrades rapidly (<5 mins) in DMSO, carrying the solute through the glove skin.
-
-
Ocular Protection
-
Standard: Chemical Safety Goggles (Indirect vented).
-
Contraindication: Do NOT wear safety glasses with open sides. The acidic dust can migrate around lenses and react with ocular moisture to cause chemical burns.
Visualized Decision Frameworks
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct barrier based on the physical state of the reagent.
Caption: Logic flow for selecting glove material and respiratory protection based on physical state and solvent carrier.
Operational Protocols
Weighing & Transfer (The "Static" Danger)
Pyrazolone powders are often fluffy and static-prone.
-
Preparation: Place an anti-static gun or wipes inside the balance chamber.
-
Containment: Use a disposable weighing boat. Do not use spatula directly into the stock bottle; pour a small amount into a secondary container first to avoid cross-contamination.
-
Technique: If the powder clings to the spatula, do not flick it. Wipe it off with a Kimwipe dampened with water (neutralizes static and captures dust) into the solid waste.
Solubilization (The "Exotherm" Check)
When dissolving this acid:
-
Solvent Choice: It is sparingly soluble in water but soluble in basic aqueous solutions (forming the carboxylate salt) or polar organic solvents (DMSO).
-
Base Addition: If adding NaOH or NaHCO₃ to solubilize, expect CO₂ evolution (bubbling) or a mild exotherm.
-
Safety Step: Add base dropwise. Keep the vessel open (do not cap tightly) until gas evolution ceases to prevent pressure buildup.
-
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
Decontamination: Wipe surface with 10% Sodium Carbonate (
) solution to neutralize the carboxylic acid residue, followed by water.
Waste Disposal Workflow
This compound is an Organic Acid . It must not be mixed with oxidizers (Nitric acid) or strong bases in a closed container.
Caption: Waste segregation workflow ensuring separation from incompatible chemical classes.
Technical Data Summary
| Property | Specification | Safety Implication |
| Physical State | White to Off-white Powder | High inhalation risk (dust).[1] |
| pKa (Acidic) | ~3.5 - 4.5 (Carboxylic acid) | Corrosive to eyes/mucous membranes. |
| Solubility | DMSO, Methanol, Aqueous Base | Permeates nitrile gloves when in DMSO. |
| Incompatibility | Strong Oxidizers, Strong Bases | Risk of heat/gas generation upon mixing. |
References
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. 4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | CAS 118-47-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Chemical resistance of Nitrile gloves | Photrio.com Photography Forums [photrio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
